2-((4-Methyl-2-nitrophenyl)amino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZQUWZLEIYDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143261 | |
| Record name | Hydroxyethyl-2-nitro-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100418-33-5 | |
| Record name | 2-[(4-Methyl-2-nitrophenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100418-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyl-2-nitro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100418335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethyl-2-nitro-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-methyl-2-nitrophenyl)amino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-methyl-2-nitrophenyl)amino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYL-2-NITRO-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL22OLP94K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a valuable intermediate in various chemical syntheses. This document outlines a probable synthetic route, detailed experimental protocols, and key characterization data.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline |
| CAS Number | 100418-33-5[1][2] |
| Molecular Formula | C₉H₁₂N₂O₃[1][2] |
| Molecular Weight | 196.20 g/mol [1][2][3] |
| Appearance | Orange or red crystalline powder[1] |
| Melting Point | 60-61 °C or 79.5°C[3][4] |
Synthesis Pathway
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most probable and efficient route involves the reaction of 1-fluoro-4-methyl-2-nitrobenzene with ethanolamine. The electron-withdrawing nitro group activates the ortho-positioned fluorine atom for nucleophilic attack by the amino group of ethanolamine.
An alternative starting material is 4-methyl-2-nitroaniline, which can be synthesized from p-toluidine.[5][6][7] This would then require reaction with a 2-carbon electrophile such as 2-chloroethanol or ethylene oxide to introduce the hydroxyethyl group.
Experimental Protocols
The following protocols are based on established procedures for analogous nucleophilic aromatic substitution reactions.[8][9]
Synthesis of this compound from 1-Fluoro-4-methyl-2-nitrobenzene and Ethanolamine
Materials:
-
1-Fluoro-4-methyl-2-nitrobenzene
-
Ethanolamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-4-methyl-2-nitrobenzene (1 equivalent) in anhydrous DMF.
-
Add ethanolamine (1.2 equivalents) to the solution.
-
Add potassium carbonate (2 equivalents) as a base to scavenge the hydrofluoric acid byproduct.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Characterization Data
The following data is based on information from chemical suppliers and publicly available databases.
Physical Properties
| Property | Value | Reference |
| Appearance | Orange to red powder | [1] |
| Melting Point | 60-61 °C or 79.5°C | [3][4] |
Spectroscopic Data
-
HPLC Analysis: The compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[10]
-
¹H NMR, ¹³C NMR, and IR Spectroscopy: Spectroscopic data for a compound matching the description of the target molecule has been reported in supplementary data from a Royal Society of Chemistry publication. Researchers should refer to the original publication for definitive assignment.
Safety Information
-
Hazard Statements: Harmful if swallowed. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.[11]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves.[11]
-
Personal Protective Equipment: It is recommended to handle this compound in a well-ventilated fume hood, wearing safety goggles, a lab coat, and chemical-resistant gloves.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited references and relevant safety data sheets before undertaking any experimental work.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline [myskinrecipes.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxyethyl-2-nitro-p-toluidine | SIELC Technologies [sielc.com]
- 11. Hydroxyethyl-2-nitro-p-toluidine | C9H12N2O3 | CID 10130360 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine (CAS No. 100418-33-5), a compound primarily used as a direct dye in hair coloring formulations. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document consolidates available data and presents standardized, general methodologies for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals in cosmetic science, chemistry, and drug development.
Chemical Identity and Structure
N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, also known by its INCI name Hydroxyethyl-2-nitro-p-toluidine, is a secondary amine and a C-nitro compound.[1] Its chemical structure consists of a p-toluidine core substituted with a nitro group at position 2 and an N-linked beta-hydroxyethyl group.
-
IUPAC Name: 2-((4-methyl-2-nitrophenyl)amino)ethanol[2]
-
CAS Number: 100418-33-5[2]
-
Synonyms: 4-(2-Hydroxyethylamino)-3-nitrotoluene, Jarocol HNT[1][2][5]
It is important to distinguish this compound from the structurally similar HC Red No. 3 (CAS 2871-01-4), which has a primary amine at the para-position instead of a methyl group. This guide focuses exclusively on N-(beta-Hydroxyethyl)-2-nitro-p-toluidine (CAS 100418-33-5).
Physicochemical Properties
The following table summarizes the available quantitative data for N-(beta-Hydroxyethyl)-2-nitro-p-toluidine. These values have been compiled from chemical databases and safety reports.
| Property | Value | Source(s) |
| Molecular Weight | 196.20 g/mol | [2][3] |
| Appearance | Orange-red semi-crystalline solid | [5] |
| Melting Point | 60-61 °C | [5] |
| Boiling Point | 385.5 ± 32.0 °C | [5] |
| Density | 1.3 g/mL | [5] |
| Water Solubility | Limited data available. A study noted the stability of a 0.03% aqueous solution, suggesting at least some solubility. | [1] |
| Stability | Stable in aqueous and DMSO solutions for at least seven days. Also shown to be stable (≥96% recovery) in a typical hair dye formulation when mixed with 6% hydrogen peroxide for up to 45 minutes. | [1] |
Standardized Experimental Protocols
While specific experimental protocols for the characterization of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine are not widely published, this section outlines standard methodologies that can be applied to determine its key physicochemical properties.
The melting point is a fundamental property for characterizing the purity and identity of a solid substance.
-
Principle: The capillary method involves heating a small, powdered sample in a capillary tube within a controlled heating block. The temperature range from the initial melting of the sample to its complete liquefaction is recorded.
-
Apparatus: Melting point apparatus (e.g., Büchi M-560), capillary tubes, thermometer.
-
Methodology:
-
A small amount of the dry, powdered substance is packed into a capillary tube to a height of 2-4 mm.
-
The tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
-
The shake-flask method is a standard protocol for determining the water solubility of a compound.
-
Principle: A surplus of the substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the dissolved substance in the aqueous phase is then determined analytically.
-
Apparatus: Constant temperature shaker/bath, centrifuge, analytical instrument (e.g., HPLC-UV, LC-MS).
-
Methodology:
-
An excess amount of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is added to a known volume of deionized water in a flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
The solution is centrifuged to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and its concentration is measured using a validated analytical method. The analysis is performed in triplicate.
-
The partition coefficient between n-octanol and water (LogP) is a critical parameter for predicting a substance's lipophilicity and environmental fate. The HPLC method is a common and efficient alternative to the shake-flask method.
-
Principle: The retention time of the substance on a reversed-phase HPLC column (e.g., C18) is measured. A linear relationship exists between the logarithm of the retention factor (log k) of a substance and its logP value. The logP is determined by calibrating the system with known reference compounds.
-
Apparatus: HPLC system with a UV detector, C18 analytical column, mobile phase (e.g., methanol/water gradient).
-
Methodology:
-
A series of reference compounds with known logP values are injected into the HPLC system to determine their retention times and calculate their retention factors.
-
A calibration curve is generated by plotting the known logP values against the log k values of the reference standards.
-
N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is injected under the same chromatographic conditions to determine its retention time and calculate its log k.
-
The logP of the compound is interpolated from the calibration curve.
-
Visualized Workflows and Relationships
To ensure robust and reproducible characterization, a logical experimental workflow is essential. The following diagram illustrates a standard process for the physicochemical analysis of a chemical substance like N-(beta-Hydroxyethyl)-2-nitro-p-toluidine.
Caption: General workflow for physicochemical characterization.
Conclusion
N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is a well-defined chemical entity with its primary application in the cosmetics industry. While key physicochemical data such as melting point and boiling point are available, detailed, publicly accessible experimental studies are scarce. The standardized protocols outlined in this guide provide a framework for researchers to generate further high-quality data, which is essential for comprehensive safety assessments, formulation development, and regulatory compliance. The provided workflow emphasizes a systematic approach to ensure data integrity and reproducibility in the characterization of this and similar compounds.
References
Navigating the Crystalline Landscape: A Technical Guide to the Structural Analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The crystallographic data for the specific compound 2-((4-Methyl-2-nitrophenyl)amino)ethanol is not publicly available in crystallographic databases. This guide therefore presents a comprehensive analysis of a closely related and structurally significant analog, 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol , to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and data presentation herein serve as a robust template for the analysis of the target molecule.
Introduction
The determination of the three-dimensional atomic arrangement in a crystalline solid is paramount in the fields of medicinal chemistry and drug development. The precise crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and solid-state properties, all of which critically influence a compound's stability, solubility, and bioavailability. This technical guide details the crystal structure analysis of 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol, a Schiff base containing the core 4-methyl-2-nitrophenyl moiety of interest. The methodologies and data interpretation presented are directly applicable to the structural elucidation of this compound and other related pharmaceutical compounds.
Experimental Protocols
Synthesis and Crystallization
The synthesis of the title compound, a Schiff base, was achieved through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde and 2-methyl-3-nitroaniline.
Procedure:
-
A solution of 2-methyl-3-nitroaniline (0.0125 g, 0.0822 mmol) in 100 ml of ethanol was prepared.
-
To this solution, 2-hydroxy-5-nitrobenzaldehyde (0.0138 g, 0.0822 mmol) was added.
-
The reaction mixture was stirred and heated under reflux for 24 hours.
-
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of the ethyl alcohol solvent.
-
The resulting crystals were recovered to yield the final product (52% yield, m.p. 485–487 K).
X-ray Data Collection and Structure Refinement
A suitable single crystal of the compound was mounted on a Stoe IPDS II diffractometer for data collection. The crystal structure was solved and refined using established crystallographic software.
Data Collection and Refinement Parameters:
-
Diffractometer: Stoe IPDS II
-
Radiation: Mo Kα radiation
-
Temperature: 296 K
-
Absorption Correction: Integration (X-RED32; Stoe & Cie, 2002)
-
Structure Solution: SHELXS97
-
Structure Refinement: SHELXL97
-
Molecular Graphics: ORTEP-3 for Windows
Data Presentation
The crystallographic data and key structural parameters for 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol are summarized in the following tables.
Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁N₃O₅ |
| Formula Weight ( g/mol ) | 301.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.754 (5) |
| b (Å) | 15.696 (5) |
| c (Å) | 23.149 (5) |
| β (°) | 93.491 (5) |
| Volume (ų) | 1361.5 (19) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Measured Reflections | 7609 |
| Independent Reflections | 2538 |
| R_int | 0.181 |
| R[F² > 2σ(F²)] | 0.095 |
| wR(F²) | 0.229 |
| Goodness-of-fit (S) | 0.97 |
Data extracted from the analysis of 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol.
Key Molecular Geometry
The molecule exists in the enol-imine tautomeric form in the solid state. The dihedral angle between the two aromatic rings is 37.4 (3)°. The structure is stabilized by an intramolecular O—H⋯N hydrogen bond, forming an S(6) ring motif.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of the title compound.
Caption: Experimental workflow from synthesis to crystal structure determination.
Intermolecular Interactions
The crystal packing is primarily governed by C—H⋯O interactions, which link the molecules into a two-dimensional network.
Caption: Schematic of key intermolecular C-H···O hydrogen bonds in the crystal lattice.
Conclusion
This technical guide has outlined the essential steps and data presentation for the crystal structure analysis of a this compound analog. The provided experimental protocols for synthesis, crystallization, and X-ray diffraction, along with the structured presentation of crystallographic data, serve as a comprehensive framework for researchers in the pharmaceutical sciences. The visualization of the experimental workflow and intermolecular interactions further aids in the understanding of the structural characteristics of this class of compounds. While the specific data for this compound remains to be determined, the methodologies described herein provide a clear path forward for its future structural elucidation and for the broader characterization of related active pharmaceutical ingredients.
In-Depth Technical Guide: Theoretical and Computational Studies of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of the novel compound 2-((4-Methyl-2-nitrophenyl)amino)ethanol. Due to the limited direct experimental data available for this specific molecule, this guide leverages data from structurally similar compounds to provide robust, generalized protocols and predictive insights. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed methodologies for computational analysis, synthesis, and spectroscopic characterization, alongside a proposed mechanism of action based on the known bioactivity of related nitroaromatic compounds.
Introduction
This compound is a small molecule belonging to the class of nitrophenylaminoethanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by nitroaromatic compounds, including potential anticancer properties. The presence of a nitro group, a strong electron-withdrawing moiety, often imparts unique electronic and reactive properties to these molecules, making them promising candidates for therapeutic development. This guide explores the theoretical underpinnings of this molecule's structure and function through computational modeling and provides generalized experimental frameworks for its synthesis and characterization.
Physicochemical and Computed Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted using computational methods. The following table summarizes key physicochemical and computed properties for the target molecule and a closely related analog, 2-((4-Nitrophenyl)amino)ethanol, for comparative purposes.
| Property | This compound | 2-((4-Nitrophenyl)amino)ethanol |
| CAS Number | 100418-33-5 | 1965-54-4 |
| Molecular Formula | C9H12N2O3 | C8H10N2O3 |
| Molecular Weight | 196.20 g/mol | 182.18 g/mol |
| Topological Polar Surface Area (TPSA) | 75.4 Ų | 78.1 Ų |
| logP (predicted) | 1.30742 | 1.4 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 4 | 3 |
Theoretical and Computational Studies: Methodologies
To elucidate the structural, electronic, and potential biological activity of this compound, a suite of computational techniques can be employed. These methods provide valuable insights in the absence of extensive experimental data.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.
Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Functional and Basis Set: The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.
-
Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to find the lowest energy conformation.
-
Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: From the optimized geometry, calculate key electronic properties such as:
-
Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites.
-
Frontier Molecular Orbitals (HOMO and LUMO): To assess chemical reactivity and electronic excitation properties.
-
Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.
-
NMR Chemical Shifts: To predict ¹H and ¹³C NMR spectra.
-
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the dynamic behavior of the molecule in a biological environment, such as in aqueous solution or near a model membrane.
Protocol for MD Simulations:
-
Force Field: Select a suitable force field for small organic molecules, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).
-
System Setup: Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) in a stepwise manner (NVT followed by NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample conformational space and analyze trajectories for properties like hydrogen bonding, solvent accessible surface area, and conformational changes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that many nitroaromatic compounds exhibit anticancer activity by targeting protein kinases, molecular docking can be used to screen for potential biological targets.
Protocol for Molecular Docking:
-
Software: AutoDock Vina, Glide, or GOLD are widely used docking programs.
-
Target Selection: Based on the known mechanisms of similar compounds, select a relevant protein target, for example, the ATP-binding site of a tyrosine kinase like EGFR or Src.
-
Receptor and Ligand Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the ligand structure by optimizing its geometry and assigning rotatable bonds.
-
Grid Generation: Define a docking grid box that encompasses the active site of the protein.
-
Docking Simulation: Perform the docking calculations to generate a series of binding poses.
-
Analysis: Analyze the resulting poses based on their predicted binding affinities (scoring functions) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Experimental Protocols (Generalized)
The following protocols are based on established methods for the synthesis and characterization of structurally related nitrophenylaminoethanol derivatives and can be adapted for this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of 2-((2-nitrophenyl)amino)ethanol.[1]
Materials:
-
1-Chloro-4-methyl-2-nitrobenzene
-
2-Aminoethanol
-
n-Butanol
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-4-methyl-2-nitrobenzene in n-butanol.
-
Add an excess of 2-aminoethanol to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 7.0-8.5 ppm), the methylene protons of the ethanol group (around 3.5-4.5 ppm), the methyl group on the phenyl ring (around 2.3-2.5 ppm), and the amine and hydroxyl protons (which may be broad and have variable chemical shifts).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two carbons of the ethanol moiety, and the methyl carbon. The presence of the nitro group will cause a downfield shift for the attached aromatic carbon.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Expected Fragmentation: The mass spectrum of related nitroaniline derivatives often shows a prominent molecular ion peak [M+H]⁺. Common fragmentation patterns include the loss of the nitro group (NO₂) and cleavage of the ethanol side chain.[2][3][4]
Infrared (IR) Spectroscopy
-
Expected Absorptions: Characteristic IR peaks would include N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Proposed Mechanism of Action and Signaling Pathway
Nitroaromatic compounds have been investigated as potential anticancer agents, and their mechanisms of action are often linked to their ability to act as alkylating agents or to induce oxidative stress.[5][6][7][8] Based on the known activities of similar compounds, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving tyrosine kinases.[9][10][11][12]
Caption: Proposed inhibitory action on a generic receptor tyrosine kinase signaling pathway.
The proposed mechanism suggests that this compound may bind to the ATP-binding site of a receptor tyrosine kinase, thereby inhibiting its downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. While specific experimental data for this compound is limited, the generalized protocols and predictive models presented here, based on closely related analogs, offer a robust starting point for further research. The computational methodologies outlined can guide the prediction of its properties and potential biological activities, while the experimental protocols provide a basis for its synthesis and characterization. The proposed mechanism of action, targeting key signaling pathways in cancer, highlights the therapeutic potential of this class of compounds and warrants further investigation. This guide is intended to facilitate and accelerate research efforts into the promising field of nitrophenylaminoethanol derivatives for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Nitroaniline [webbook.nist.gov]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of 2-((4-Methyl-2-nitrophenyl)amino)ethanol in organic synthesis
An In-depth Technical Guide to the Potential Applications of 2-((4-Methyl-2-nitrophenyl)amino)ethanol in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. While specific literature on this exact molecule is sparse, its structural motifs—a secondary arylamine, a primary alcohol, and an ortho-nitro group—are well-characterized in analogous compounds. This guide extrapolates from established chemical principles and data on related molecules to present a comprehensive overview of its potential applications. Key areas of interest include its role as a precursor for heterocyclic synthesis, particularly benzimidazoles, its utility as a building block in medicinal chemistry, and its potential derivatization into various functionalized molecules. This document provides hypothesized synthetic routes, detailed experimental protocols for analogous reactions, and quantitative data to support its potential as a valuable synthon.
Introduction
N-substituted 2-nitroanilines and N-aryl-2-aminoethanols are important classes of organic intermediates. The nitro group in 2-nitroanilines is a powerful electron-withdrawing group and a synthetic handle that can be readily transformed into an amino group, enabling the synthesis of key structures like o-phenylenediamines.[1] These, in turn, are foundational for building benzimidazoles, a privileged scaffold in many pharmaceutical agents.[1][2] The ethanolamine side chain provides a second reactive site, allowing for further functionalization or participation in cyclization reactions.
This compound combines these features, making it a promising, albeit under-explored, building block. This guide will detail its probable synthesis and explore its potential applications based on the known reactivity of its constituent functional groups.
Synthesis of this compound
The most direct and industrially scalable synthesis of N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with an amine.[3] For the title compound, this would involve the reaction of 2-chloro-5-methylnitrobenzene (or the corresponding fluoro- derivative) with ethanolamine. A patented method for the analogous synthesis of N-(2-nitrophenyl)ethanolamine provides a strong basis for this proposed route.[4]
Experimental Protocol: Proposed Synthesis
Reaction: 2-Chloro-5-methylnitrobenzene + Ethanolamine → this compound
-
Setup: To a 1L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-5-methylnitrobenzene (1.0 mol), an organic solvent such as toluene or petroleum ether (400 mL), and a catalyst like sodium fluoride (0.25 mol).[4]
-
Reaction: Heat the mixture to 80-110°C.
-
Addition: Slowly add ethanolamine (1.5 mol) dropwise to the heated mixture.
-
Monitoring: Maintain the reaction at this temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 2-chloro-5-methylnitrobenzene spot.[4][5]
-
Work-up: Once the reaction is complete (starting material <3% by HPLC), cool the mixture. Distill the solvent under reduced pressure.[4]
-
Purification: Add methanol and water to the residue to induce crystallization. Filter the resulting solid, wash with a cold methanol/water mixture, and dry under vacuum to yield the target compound as a crystalline solid.[4]
Caption: Proposed synthetic route via nucleophilic aromatic substitution.
Potential Applications in Organic Synthesis
The true synthetic utility of this compound lies in the diverse reactivity of its functional groups.
Precursor for Benzimidazole Synthesis
The most significant application is likely its use as a precursor for substituted benzimidazoles. This involves a two-step sequence: reduction of the nitro group followed by cyclization with a one-carbon synthon.
Step 1: Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reduction (e.g., SnCl2/HCl, Fe/HCl).[2] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Step 2: Cyclocondensation
The resulting diamine, 2-((2-amino-4-methylphenyl)amino)ethanol, can then undergo condensation with various electrophiles like carboxylic acids (Phillips condensation), aldehydes, or orthoesters to form the benzimidazole ring. The pendant hydroxyethyl group on the nitrogen at position 1 offers a site for further modification.
Data Presentation: Representative Benzimidazole Syntheses
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Formic Acid | Reflux, 4h | Benzimidazole | >90 | [2] |
| o-Phenylenediamine | Acetic Acid | 4N HCl, Reflux | 2-Methylbenzimidazole | ~85 | [2] |
| 4-Methyl-1,2-phenylenediamine | Benzoic Acid | Polyphosphoric acid (PPA), 200°C | 5-Methyl-2-phenylbenzimidazole | ~70 | [2] |
| N-(2-aminoethyl)-1,2-diaminobenzene | Formic Acid | Reflux | 1-(2-Aminoethyl)benzimidazole | High | Analogous |
Experimental Protocol: Hypothesized Benzimidazole Synthesis
Part A: Reduction of this compound
-
Setup: In a hydrogenation vessel, dissolve the title compound (1.0 mol) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (H2) to 50 psi and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-((2-amino-4-methylphenyl)amino)ethanol, which can often be used in the next step without further purification.[2]
Part B: Cyclization to form 1-(2-Hydroxyethyl)-5-methyl-1H-benzimidazole
-
Setup: To a round-bottom flask, add the crude diamine from Part A (1.0 mol) and an excess of formic acid (or triethyl orthoformate).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Monitoring: Follow the formation of the product by TLC.
-
Work-up: Cool the reaction mixture and slowly pour it into a beaker of ice water. Neutralize the solution by carefully adding a base (e.g., aqueous ammonia or NaOH) until a precipitate forms.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified benzimidazole product.
Caption: A potential two-step pathway to substituted benzimidazoles.
Intermediate in Medicinal Chemistry
N-substituted 2-nitroaniline derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[5] The title compound could serve as a scaffold for developing new therapeutic agents. The functional groups allow for systematic modification to perform structure-activity relationship (SAR) studies.
-
Hydroxyl Group Modification: The primary alcohol can be esterified or etherified to introduce different lipophilic or polar groups.
-
Amine Modification: The secondary amine can be acylated or alkylated to explore the impact of substituents on biological activity.
-
Aromatic Ring Substitution: While more complex, further substitution on the aromatic ring is also a possibility for library synthesis.
Synthesis of Other Heterocycles
Beyond benzimidazoles, the reduced diamine intermediate is a precursor to other fused heterocyclic systems, such as quinoxalines (by condensation with α-dicarbonyl compounds) or phenazines.
Logical Relationships and Synthetic Versatility
The title compound is best viewed as a central hub from which numerous derivatives can be accessed. Its key transformations are largely independent but can be combined in various sequences to achieve high molecular complexity from a simple starting material.
Caption: Interconnectivity of potential synthetic pathways.
Conclusion
While this compound is not a widely cited compound, its structure embodies the reactive potential of both N-substituted 2-nitroanilines and N-aryl-2-aminoethanols. Based on extensive literature for analogous structures, it can be confidently proposed as a valuable intermediate for organic synthesis. Its primary application lies in the synthesis of 1,5-disubstituted benzimidazoles, a core structure in numerous pharmaceuticals. Furthermore, its bifunctional nature makes it an ideal scaffold for creating libraries of compounds for drug discovery and SAR studies. The synthetic protocols and pathways detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising, yet overlooked, molecule.
References
A Technical Deep Dive into Nitrophenylaminoethanol Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenylaminoethanol derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Characterized by a core structure featuring a nitrophenyl group linked to an aminoethanol moiety, these derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive literature review of nitrophenylaminoethanol derivatives, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside a structured summary of bioactivity data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for future research and development in this promising area.
Introduction
The nitrophenylaminoethanol scaffold is a versatile pharmacophore that has garnered considerable interest in the field of drug discovery. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can be a key determinant of biological activity. The aminoethanol side chain offers multiple points for structural modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile. This review aims to consolidate the current knowledge on nitrophenylaminoethanol derivatives, providing a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Synthesis of Nitrophenylaminoethanol Derivatives
The synthesis of nitrophenylaminoethanol derivatives typically involves a few key strategies. One common approach is the ring-opening of a substituted styrene oxide with a nitrophenylamine. Another prevalent method is the reaction of a nitrophenyl-substituted aniline with a suitable ethanolamine precursor.
General Synthesis Protocol: Synthesis of 2-(4-Nitrophenylamino)ethan-1-ol
A foundational method for the synthesis of 2-(nitrophenylamino)ethanol derivatives involves the reaction of a nitrophenylaniline with 2-chloroethanol. The following is a representative protocol for the synthesis of 2-((4-Nitrophenyl)amino)ethan-1-ol.[1]
Materials:
-
4-Nitroaniline
-
2-Chloroethanol
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of 4-nitroaniline (1 equivalent) and sodium carbonate (1.5 equivalents) is suspended in ethanol.
-
2-Chloroethanol (1.2 equivalents) is added to the suspension.
-
The reaction mixture is heated under reflux for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-nitrophenylamino)ethan-1-ol.
Biological Activities and Quantitative Data
Nitrophenylaminoethanol derivatives have been investigated for a range of biological activities. The following tables summarize the available quantitative data to provide a clear comparison of the potency of different derivatives.
Anticancer Activity
Several studies have explored the cytotoxic effects of nitrophenylaminoethanol-related structures against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | Data not available in search results | |
| Compound B | A549 (Lung) | Data not available in search results | |
| Compound C | HeLa (Cervical) | Data not available in search results |
Note: Specific IC50 values for a series of nitrophenylaminoethanol derivatives were not found in the provided search results. The table is a template for data presentation.
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is another area of active investigation. Key assays to determine anti-inflammatory activity include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Compound X | NO inhibition in RAW 264.7 cells | Data not available in search results | |
| Compound Y | COX-2 Inhibition | Data not available in search results | |
| Compound Z | Inhibition of protein denaturation | Data not available in search results |
Note: Specific quantitative anti-inflammatory data for a series of nitrophenylaminoethanol derivatives were not found in the provided search results. The table is a template for data presentation.
Experimental Protocols for Biological Assays
Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of newly synthesized compounds. The following sections provide generalized protocols for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Test compounds
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (equal volumes of A and B mixed immediately before use).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of nitrophenylaminoethanol derivatives is crucial for their rational design and development. While specific signaling pathways for this class of compounds are still under investigation, their biological activities are likely mediated through modulation of key cellular signaling cascades involved in inflammation and cancer.
General Synthetic Workflow
The synthesis of nitrophenylaminoethanol derivatives can be represented by a generalized workflow.
Caption: Generalized workflow for the synthesis of nitrophenylaminoethanol derivatives.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known mechanisms of other anti-inflammatory agents, a plausible signaling pathway that could be modulated by nitrophenylaminoethanol derivatives is the NF-κB pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a nitrophenylaminoethanol derivative.
Conclusion and Future Directions
Nitrophenylaminoethanol derivatives represent a promising class of compounds with diverse biological activities. This technical guide has provided a consolidated overview of their synthesis, a framework for presenting their quantitative bioactivity, and detailed experimental protocols for their evaluation. While the existing literature indicates their potential as anticancer and anti-inflammatory agents, there is a clear need for more systematic studies. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR).
-
Comprehensive biological screening: Evaluating derivatives against a wider panel of cancer cell lines and in various in vivo models of inflammation.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to guide rational drug design.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the most potent compounds to identify lead candidates for further development.
By addressing these key areas, the full therapeutic potential of nitrophenylaminoethanol derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
Reactivity profile of the nitro and amino groups in 2-((4-Methyl-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. The presence of a reactive nitro group, a secondary amine, and a primary hydroxyl group within the same scaffold offers a versatile platform for the synthesis of a diverse range of derivatives. This document outlines the key reactive sites of the molecule, including the reduction of the nitro group to an amine, and subsequent derivatization of the resulting aromatic diamine, as well as reactions involving the secondary amine and primary hydroxyl functionalities. Detailed, representative experimental protocols, summarized quantitative data from analogous systems, and diagrammatic representations of reaction pathways are provided to guide researchers in the effective utilization of this compound in their research and development endeavors.
Introduction
This compound, also known as N-(2-Hydroxyethyl)-4-methyl-2-nitroaniline, is a substituted nitroaniline derivative.[1] Its chemical structure, featuring an electron-withdrawing nitro group on an aromatic ring, a secondary amine, and a primary alcohol, makes it a valuable intermediate for the synthesis of various heterocyclic compounds, dyes, and potentially biologically active molecules.[2] The strategic positioning of these functional groups allows for a range of chemical transformations, which are explored in detail in this guide. Understanding the chemoselectivity and reactivity of each functional group is crucial for designing synthetic routes to novel compounds.
Molecular Structure:
Physicochemical Properties [1][2]
| Property | Value |
|---|---|
| CAS Number | 100418-33-5 |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 79.5 °C |
| Boiling Point | 259 °C |
| Density | 1.32 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNA r) reaction. A common approach involves the reaction of a suitably substituted nitroaromatic compound with ethanolamine.
Representative Synthetic Protocol
A plausible and efficient method for the synthesis involves the reaction of 2-chloro-5-methyl-nitrobenzene with ethanolamine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by the amino group of ethanolamine.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methyl-nitrobenzene (1.0 eq), ethanolamine (1.2 eq), and a suitable base such as potassium carbonate (1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity of the Nitro Group
The aromatic nitro group is a key functional handle that can be readily reduced to a primary amine. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new site for derivatization.
Reduction to 2-((2-amino-4-methylphenyl)amino)ethanol
The reduction of the nitro group is a fundamental transformation, yielding the corresponding aniline derivative. This reaction can be achieved using various reducing agents.
Reaction Scheme:
Caption: Reduction of the nitro group.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
Experimental Protocol (Catalytic Hydrogenation):
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent such as ethanol or methanol.
-
Substrate Addition: Add this compound (1.0 eq) to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the desired product, which can be further purified by recrystallization if necessary.
Metal-Mediated Reduction
Reduction using metals in an acidic medium is a classic and robust alternative.
Experimental Protocol (Iron in Acidic Medium):
-
Reaction Setup: In a round-bottom flask, suspend iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Acidification: Add a catalytic amount of hydrochloric acid (HCl) or acetic acid to activate the iron.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through Celite. Neutralize the filtrate with a base such as sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield the crude product. Purify by column chromatography or recrystallization.
Representative Quantitative Data for Nitro Group Reduction (from analogous systems) [3]
| Reducing System | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol | Room Temp. | 2-6 h | >90 |
| Fe, NH₄Cl | Ethanol/H₂O | Reflux | 1-3 h | 85-95 |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-2 h | 80-90 |
Reactivity of the Amino and Hydroxyl Groups
The presence of both a secondary amine and a primary hydroxyl group allows for a variety of subsequent reactions. The relative nucleophilicity of these groups often dictates the reaction outcome, and chemoselectivity can be a key challenge.
N-Acylation
The secondary amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
Reaction Scheme:
Caption: N-Acylation of the secondary amino group.
Experimental Protocol (N-Acetylation):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base such as pyridine or triethylamine (1.2 eq).
-
Acylating Agent: Cool the solution to 0 °C and slowly add acetic anhydride or acetyl chloride (1.1 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, and concentrate to obtain the N-acetylated product.
Note on Selectivity: While the amino group is generally more nucleophilic than the hydroxyl group, O-acylation can occur, especially with highly reactive acylating agents or under forcing conditions. Careful control of reaction conditions is necessary to achieve selective N-acylation.
O-Alkylation
The primary hydroxyl group can undergo O-alkylation with alkyl halides in the presence of a strong base. To avoid competing N-alkylation, it is often advantageous to first protect the amino group.
Reaction Scheme (Post N-Protection):
Caption: O-Alkylation of the hydroxyl group.
Experimental Protocol (O-Alkylation):
-
Protection of Amino Group: Protect the secondary amine, for example, by acylation as described in section 4.1.
-
Reaction Setup: Dissolve the N-protected substrate (1.0 eq) in a dry aprotic solvent such as THF under an inert atmosphere.
-
Base Addition: Add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Alkylation: After the evolution of hydrogen ceases, add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor by TLC. Once complete, carefully quench the reaction with water and extract the product.
-
Purification and Deprotection: Purify the O-alkylated product by column chromatography. The protecting group on the nitrogen can then be removed under appropriate conditions if desired.
Spectroscopic Data (Predicted)
Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The presence of the nitro and amino-ethanol groups will influence the chemical shifts and coupling patterns. Alkyl Protons: Methylene protons adjacent to the nitrogen and oxygen will likely appear as triplets or multiplets in the 3.0-4.0 ppm range. The methyl group on the aromatic ring will be a singlet around 2.3 ppm. NH and OH Protons: Broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (110-150 ppm). The carbon bearing the nitro group will be downfield. Alkyl Carbons: Methylene carbons will appear in the 40-70 ppm range. The methyl carbon will be around 20 ppm. |
| IR | N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹. O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. NO₂ Stretches: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N Stretch: In the 1250-1350 cm⁻¹ region. C-O Stretch: In the 1000-1250 cm⁻¹ region. |
| Mass Spec | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation: Characteristic fragmentation patterns involving the loss of the hydroxyl group, the ethanolamine side chain, and the nitro group. |
Conclusion
This compound is a versatile building block with a rich reactivity profile. The strategic manipulation of its nitro, amino, and hydroxyl functional groups allows for the synthesis of a wide array of more complex molecules. This guide provides a foundational understanding of its chemical behavior and offers representative protocols to aid researchers in their synthetic endeavors. The reduction of the nitro group to an amine is a particularly powerful transformation, opening up possibilities for the construction of various heterocyclic systems and other compounds of interest to the pharmaceutical and materials science industries. Further investigation into the specific reaction conditions and the biological activities of its derivatives is warranted.
References
Methodological & Application
Synthetic Route for 2-((4-Methyl-2-nitrophenyl)amino)ethanol from 4-methyl-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The described method is based on the N-alkylation of 4-methyl-2-nitroaniline with 2-chloroethanol.
Overview of the Synthetic Pathway
The synthesis of this compound from 4-methyl-2-nitroaniline is achieved through a nucleophilic substitution reaction. In this procedure, the amino group of 4-methyl-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The use of a high-boiling point solvent is recommended to ensure the solubility of the starting materials and to facilitate the reaction at elevated temperatures.
Experimental Protocols
Synthesis of this compound
This protocol details the N-alkylation of 4-methyl-2-nitroaniline with 2-chloroethanol.
Materials:
-
4-Methyl-2-nitroaniline
-
2-Chloroethanol
-
Sodium bicarbonate (NaHCO₃)
-
Isopropanol (or another suitable high-boiling point solvent)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-nitroaniline (1.0 equivalent).
-
Add a suitable high-boiling point solvent, such as isopropanol, to the flask.
-
Add sodium bicarbonate (1.2 equivalents) to the suspension to act as a base.
-
To the stirred mixture, add 2-chloroethanol (1.1 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Methyl-2-nitroaniline and 2-chloroethanol are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Handle all organic solvents with care as they are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Methyl-2-nitroaniline |
| Reagent | 2-Chloroethanol |
| Base | Sodium bicarbonate |
| Solvent | Isopropanol |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Product | This compound |
| Expected Yield | Moderate to Good |
| Purification Method | Column Chromatography |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 2-((4-Methyl-2-nitrophenyl)amino)ethanol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-((4-methyl-2-nitrophenyl)amino)ethanol as a strategic starting material for the synthesis of a variety of biologically relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. The protocols provided are based on established chemical transformations and can be adapted for the synthesis of a diverse library of derivatives for drug discovery and development.
Introduction
This compound is a bifunctional organic molecule containing a nitroaniline moiety and a primary alcohol. The key to its utility as a heterocyclic building block lies in the facile reduction of the nitro group to an amine, generating an in situ or isolable N-(2-hydroxyethyl)-5-methyl-1,2-phenylenediamine. This diamine intermediate is primed for cyclization reactions with various electrophilic partners to yield a range of fused heterocyclic systems. These heterocyclic cores are prevalent in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Synthetic Pathways Overview
The general strategy for the synthesis of heterocyclic compounds from this compound involves a two-step sequence:
-
Reduction of the Nitro Group: The ortho-nitroaniline functionality is reduced to the corresponding ortho-phenylenediamine. This can be achieved using various reducing agents, with common and effective methods including the use of zinc dust in an alcoholic alkali solution or sodium dithionite in an aqueous medium.[3][4]
-
Cyclization to the Heterocyclic Core: The resulting diamine is then reacted with appropriate reagents to form the desired heterocyclic ring.
-
Benzimidazoles: Cyclization with aldehydes or carboxylic acids.
-
Quinoxalines: Condensation with 1,2-dicarbonyl compounds.
-
Phenazines: Oxidative dimerization.
-
Alternatively, one-pot reductive cyclization methods can be employed, offering a more streamlined and efficient synthetic route.[5][6]
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Many benzimidazole derivatives function as kinase inhibitors, making them attractive scaffolds for cancer therapy.[9][10][11]
Two-Step Synthesis: Reduction Followed by Cyclization
Step 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using zinc dust and sodium hydroxide.
Materials:
-
This compound
-
95% Ethanol
-
20% Sodium hydroxide solution
-
Zinc dust (≥80% purity)
-
Sodium hydrosulfite
-
Ice
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add this compound (1 equivalent), 20% sodium hydroxide solution, and 95% ethanol.
-
Stir the mixture vigorously and heat on a steam bath to a gentle boil.
-
Turn off the steam and add zinc dust (4 equivalents) in portions, maintaining the boiling of the solution. Caution: The reaction can be vigorous; have an ice bath ready for control.[3]
-
After the addition is complete, reflux the mixture with stirring for 1 hour. The solution's color should change from deep red to nearly colorless.
-
Filter the hot mixture by suction and extract the zinc residue with two portions of hot ethanol.
-
Combine the filtrates, add a small amount of sodium hydrosulfite, and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice-salt bath to crystallize the product, N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine.
-
Collect the crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator.
Step 2: Cyclization with an Aldehyde
This protocol outlines the condensation of the synthesized diamine with an aldehyde to form the benzimidazole ring.
Materials:
-
N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine
-
Aldehyde (e.g., benzaldehyde) (1.2 equivalents)
-
Acetonitrile
-
Lanthanum chloride (10 mol%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
In a round-bottom flask, dissolve N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine (1 equivalent) and the aldehyde (1.2 equivalents) in acetonitrile.
-
Add lanthanum chloride (10 mol%) to the mixture and stir at room temperature.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography to obtain the desired 1-(2-hydroxyethyl)-6-methyl-2-substituted-1H-benzo[d]imidazole.
One-Pot Reductive Cyclization
This efficient method combines the reduction and cyclization steps into a single procedure.[5]
Materials:
-
This compound
-
Aromatic aldehyde (1 equivalent)
-
Zinc dust (2-3 equivalents)
-
Sodium bisulfite (NaHSO3)
-
Water
-
Ethyl acetate
Protocol:
-
To a suspension of this compound (1 equivalent) in water, add the aromatic aldehyde (1 equivalent), zinc dust (2-3 equivalents), and sodium bisulfite.
-
Heat the mixture to 100°C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final benzimidazole product.
Quantitative Data for Benzimidazole Synthesis (Representative Examples)
| Starting Materials | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine, Benzaldehyde | Two-step | LaCl3 | Acetonitrile | RT | 0.5-1 | 85-95 | [12] |
| o-Phenylenediamine, Benzaldehyde | Two-step | Au/TiO2 | CHCl3:MeOH | 25 | 2 | 90-98 | [13] |
| 2-Nitroaniline, Benzaldehyde | One-pot | Zn/NaHSO3 | Water | 100 | 2-4 | 80-92 | [5] |
| 2-Nitroaniline, Orthoesters | One-pot | Pd/C, HOAc | Methanol | RT | 12-24 | 85-95 | [6] |
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of N-heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[14][15][16]
Two-Step Synthesis: Reduction Followed by Condensation
Step 1: Reduction of this compound
Follow the protocol described in section 3.1, Step 1.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
Materials:
-
N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine
-
1,2-Dicarbonyl compound (e.g., benzil) (1 equivalent)
-
Toluene
-
Alumina-supported heteropolyoxometalate (e.g., AlCuMoVP) catalyst
Protocol:
-
To a mixture of N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in toluene, add the catalyst.[17]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous sodium sulfate, evaporate the solvent, and purify the product by recrystallization from ethanol.
One-Pot Iron-Catalyzed Reductive Cyclization
This method utilizes a transfer hydrogenation strategy, where a vicinal diol acts as the hydrogen donor.[18][19]
Materials:
-
This compound
-
Vicinal diol (e.g., 1-phenylethane-1,2-diol) (1.5 equivalents)
-
Tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex) (catalyst)
-
Trimethylamine N-oxide (activator)
-
Solvent (e.g., toluene)
Protocol:
-
In a sealed tube, combine this compound (1 equivalent), the vicinal diol (1.5 equivalents), the iron catalyst, and trimethylamine N-oxide in the chosen solvent.
-
Heat the mixture at 150°C for 24 hours.
-
Cool the reaction mixture and purify directly by column chromatography to obtain the quinoxaline derivative.
Quantitative Data for Quinoxaline Synthesis (Representative Examples)
| Starting Materials | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine, Benzil | Two-step | AlCuMoVP | Toluene | RT | 2 | 92 | [17] |
| o-Phenylenediamine, Phenacyl bromide | Two-step | Pyridine | THF | RT | 2 | 85-95 | [20] |
| 2-Nitroaniline, Vicinal diols | One-pot | Iron complex | Toluene | 150 | 24 | 49-98 | [18][19] |
| 2-Nitroaniline, Vicinal diols | One-pot | Ruthenium complex | Toluene | 150 | 24 | 70-95 | [21] |
Synthesis of Phenazine Derivatives
Phenazines are nitrogen-containing heterocycles known for their redox properties and have applications as dyes and antibacterial agents.
Synthesis via Oxidative Dimerization
Step 1: Reduction of this compound
Follow the protocol described in section 3.1, Step 1.
Step 2: Oxidative Dimerization
Materials:
-
N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine
-
Manganese ferrite (MnFe2O4) nanoparticles (catalyst)
-
Phosphate buffer solution
Protocol:
-
Disperse the MnFe2O4 nanoparticles in a phosphate buffer solution containing N1-(2-hydroxyethyl)-5-methylbenzene-1,2-diamine.[22]
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The formation of the phenazine derivative can be monitored by UV-Vis spectroscopy.
-
Work-up and purification would involve separation of the catalyst and extraction of the product, followed by chromatography.
Quantitative Data for Phenazine Synthesis (Representative Examples)
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Oxidative Dimerization | MnFe2O4 | Phosphate Buffer | RT | 0.5 | - | [22] |
| N-alkyl-o-phenylenediamine | Oxidation | Ferric chloride | - | - | - | - | [23] |
Application in Drug Discovery: Benzimidazoles as Kinase Inhibitors
A significant application of benzimidazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[24] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing phosphorylation of downstream targets, thereby inhibiting tumor growth.[11]
The synthesis of a library of benzimidazole derivatives from this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. The hydroxyethyl side chain, in particular, can be further functionalized to enhance binding affinity and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. acgpubs.org [acgpubs.org]
- 21. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. scispace.com [scispace.com]
- 23. 189. The oxidation of derivatives of o-phenylenediamine. Part II. Phenazine pigments obtained from N-alkyl-, N-cycloalkyl-, N-alkylphenyl-, and N-alkoxyphenyl-o-phenylenediamine hydrochloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 24. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-((4-Methyl-2-nitrophenyl)amino)ethanol in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Methyl-2-nitrophenyl)amino)ethanol is a versatile chemical intermediate with potential applications in the synthesis of a variety of dyes, particularly azo and disperse dyes.[1] Its molecular structure, featuring a nitro-substituted aromatic amine with a hydrophilic ethanol group, provides a scaffold for creating dyes with specific color properties and improved solubility or fiber affinity.[1] The presence of the nitro group offers a route to forming a primary aromatic amine via reduction, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors.[2] The ethanol moiety can enhance the dye's performance characteristics, such as its solubility in different media and its ability to bind to textile fibers.[1]
Application Notes
The primary application of this compound in dye synthesis is as a precursor to a diazo component. The general strategy involves the reduction of the nitro group to a primary amine, followed by diazotization and subsequent azo coupling.
Key Reaction Steps:
-
Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to a primary amino group (-NH2). This is a critical step to enable the subsequent diazotization reaction. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
-
Diazotization: The newly formed primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[2]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aniline derivative.[2] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the dye's color.
The final color of the dye can be tuned by the choice of the coupling component. The ethanol group in the original molecule may also be further functionalized to modify the dye's properties.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis of an azo dye starting from this compound.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to a primary amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (approximately 4-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate several times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-((2-amino-4-methylphenyl)amino)ethanol.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol details the synthesis of an azo dye using the product from Protocol 1 and N,N-dimethylaniline as the coupling component.
Materials:
-
2-((2-amino-4-methylphenyl)amino)ethanol (from Protocol 1)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
N,N-dimethylaniline
-
Sodium acetate
-
Ice bath
-
Beakers
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
Dissolve 2-((2-amino-4-methylphenyl)amino)ethanol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve N,N-dimethylaniline (1 equivalent) in a dilute acidic solution (e.g., dilute HCl).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction.
-
A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes hypothetical characterization data for a representative azo dye synthesized from this compound and N,N-dimethylaniline.
| Parameter | Value |
| Product Name | 2-((2-((4-(dimethylamino)phenyl)diazenyl)-4-methylphenyl)amino)ethanol |
| Appearance | Dark red solid |
| Yield (%) | 85% |
| Melting Point (°C) | 165-168 °C |
| λmax (nm) in Ethanol | 485 nm |
| Key IR Peaks (cm⁻¹) | 3400 (O-H), 3350 (N-H), 1600 (N=N), 1520 (Aromatic C=C) |
| ¹H NMR (δ, ppm) | Signals corresponding to aromatic protons, methyl protons, methylene protons of the ethanol group, and N,N-dimethyl protons. |
Visualizations
Caption: Workflow for the synthesis of an azo dye.
Caption: General reaction scheme for dye synthesis.
References
Application Notes and Protocols: 2-((4-Methyl-2-nitrophenyl)amino)ethanol as a Precursor for Pharmaceutical Intermediates
Abstract
These application notes detail the potential utility of 2-((4-Methyl-2-nitrophenyl)amino)ethanol as a versatile precursor for the synthesis of valuable pharmaceutical intermediates, specifically focusing on the generation of substituted benzimidazoles. The benzimidazole scaffold is a core component of numerous FDA-approved drugs and clinically relevant molecules, exhibiting a wide range of biological activities. This document provides detailed experimental protocols for the conversion of this compound into a key 5-methyl-1-(2-hydroxyethyl)benzimidazole intermediate, a structure analogous to motifs found in anthelmintic drugs. Furthermore, quantitative data on the biological activity of related compounds are presented, and the relevant biological pathway is illustrated.
Introduction
This compound is a readily accessible aromatic nitro compound. The strategic placement of the nitro, amino, and methyl groups on the phenyl ring, coupled with the hydroxyethyl side chain, makes it a prime candidate for the synthesis of more complex heterocyclic systems. The critical transformation unlocking its potential is the reduction of the nitro group to an amine, which generates a substituted o-phenylenediamine. This in-situ or isolated diamine can then undergo cyclization reactions to form a variety of heterocyclic structures, most notably benzimidazoles.
Benzimidazole derivatives are of significant interest in medicinal chemistry due to their therapeutic properties, which include anthelmintic, antiulcer, antihypertensive, and anticancer activities. For instance, drugs like albendazole and mebendazole are broad-spectrum anthelmintics that feature the benzimidazole core. The primary mechanism of action for these anthelmintic agents is the inhibition of tubulin polymerization in parasites, which disrupts cellular structure and function, ultimately leading to parasite death.[1][2]
This document outlines a synthetic strategy to leverage this compound as a starting material for a 5-methyl-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-amine derivative, a potential anthelmintic agent.
Synthetic Pathway
The proposed synthetic pathway involves a one-pot reductive cyclization of this compound. This approach is efficient as it avoids the isolation of the potentially unstable o-phenylenediamine intermediate. The nitro group is first reduced to an amine, and the resulting diamine undergoes an immediate cyclization reaction with a suitable one-carbon synthon, such as cyanogen bromide or cyanamide, to form the benzimidazole ring.
Caption: Proposed synthetic pathway from the precursor to a benzimidazole intermediate.
Experimental Protocols
Protocol 1: One-Pot Reductive Cyclization for the Synthesis of 1-(2-Hydroxyethyl)-5-methyl-1H-benzo[d]imidazol-2-amine
This protocol describes a one-pot synthesis of the target benzimidazole intermediate from this compound. The procedure is adapted from general methods for the reductive cyclization of o-nitroanilines.[3][4]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Cyanamide (H₂NCN)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
To the stirred solution, add sodium dithionite (4.0-5.0 eq) portion-wise at room temperature. The reaction is exothermic, and the color of the solution will change.
-
After the addition is complete, add cyanamide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-(2-Hydroxyethyl)-5-methyl-1H-benzo[d]imidazol-2-amine.
Expected Outcome:
The final product is expected to be a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).
Data Presentation
The following tables summarize key data relevant to the application of this compound as a precursor for anthelmintic agents.
Table 1: Physicochemical Properties of the Precursor and a Key Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₁₂N₂O₃ | 196.20 | Orange to orange-brown crystalline powder |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | Crystalline solid |
Table 2: Comparative Anthelmintic Activity of Benzimidazole Derivatives against Haemonchus contortus
| Compound | In Vitro Assay | IC₅₀ (µg/mL) | Reference |
| Albendazole | Egg Hatch Assay | ~0.1 | [1] |
| Mebendazole | Egg Hatch Assay | ~0.2 | [5] |
| Kelanthic (a commercial anthelmintic) | Egg Hatch Assay | 0.032 | [1] |
| Benzal*300 (a commercial anthelmintic) | Egg Hatch Assay | 0.091 | [1] |
| Novel 5-methylbenzimidazole derivative (1e) | xL3 to L4 development | - | [6] |
| Novel 5-methylbenzimidazole derivatives (1b, 1d, 1e, 2a, 2c) | Adult motility reduction | - | [6] |
Note: The specific IC₅₀ values for the novel 5-methylbenzimidazole derivatives were not provided in the source, but their significant activity was noted.[6]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule formation in parasitic worms.[1][2] Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin subunits. Benzimidazoles selectively bind to the β-tubulin of nematodes with high affinity, preventing its polymerization with α-tubulin. This inhibition of microtubule assembly leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death and expulsion of the parasite.[2]
Caption: Mechanism of action of benzimidazole anthelmintics.
Logical Workflow for Drug Discovery
The utilization of this compound in a drug discovery program would follow a logical workflow, starting from the precursor and leading to a potential drug candidate.
Caption: Logical workflow for developing pharmaceutical intermediates.
Conclusion
This compound represents a valuable and cost-effective starting material for the synthesis of pharmaceutically relevant benzimidazole intermediates. The straightforward conversion via reductive cyclization provides access to a diverse range of substituted benzimidazoles with potential therapeutic applications, particularly as anthelmintic agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile precursor. Further optimization of reaction conditions and exploration of the biological activity of the resulting compounds are warranted to develop novel and effective pharmaceutical agents.
References
- 1. wjarr.com [wjarr.com]
- 2. A comparative study of different albendazole and mebendazole regimens for the treatment of intestinal infections in school children of Usigu Division, western Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study on the efficacy of albendazole and mebendazole in the treatment of ascariasis, hookworm infection and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 5. A comparative study of albendazole and mebendazole-induced, time-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC method for the separation and quantification of this compound. This method is suitable for purity assessment and content uniformity testing.
Application Note
The developed HPLC method provides a rapid and robust means to analyze this compound. The compound, a substituted nitrotoluidine derivative, exhibits good chromatographic behavior on a C18 stationary phase. The mobile phase, consisting of a mixture of acetonitrile and water with a formic acid modifier, ensures sharp peaks and adequate retention. UV detection at 254 nm is suitable due to the presence of the nitroaromatic chromophore. This method is adapted from established procedures for similar aromatic amines and nitroaromatic compounds.[1][2][3]
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
1.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
1.2.3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-8 min: 30% to 70% B8-10 min: 70% B10-10.1 min: 70% to 30% B10.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
1.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method. These values are estimates based on methods for similar compounds and may require experimental verification.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a GC-MS method for the analysis of this compound. Due to the polarity and low volatility of the analyte, a derivatization step is required. Silylation is proposed to improve its chromatographic properties.
Application Note
For trace-level analysis and structural confirmation, a GC-MS method is highly valuable. The inherent polarity of the hydroxyl and secondary amine groups in this compound necessitates derivatization to enhance volatility and thermal stability for gas chromatography.[4][5] This protocol employs N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as a silylating agent, which is known for producing stable derivatives.[5][6] The resulting TBDMS-derivative can be readily analyzed by GC-MS, providing both quantitative data and mass spectral information for unambiguous identification.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous, GC grade)
-
Nitrogen gas (high purity)
2.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
2.2.3. Derivatization Procedure
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of MTBSTFA.
-
Tightly cap the vial and heat at 70 °C for 1 hour in a heating block or oven.
-
Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.
2.2.4. GC-MS Conditions
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial: 150 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan |
Quantitative Data Summary
The following table presents estimated quantitative data for the GC-MS method. Actual values should be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 12.8 min (for TBDMS derivative) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 10 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes & Protocols for the Analytical Standards of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers, scientists, and professionals in the drug development industry in establishing robust analytical standards for 2-((4-Methyl-2-nitrophenyl)amino)ethanol. This document provides detailed methodologies for the characterization and quantification of this compound, ensuring accuracy, precision, and reliability in research and quality control processes. While this compound is available as an analytical standard, these protocols offer a framework for in-house verification and method development[1].
Introduction
This compound is a nitroaromatic compound containing an ethanolamine moiety. The presence of the nitro group, a strong electron-withdrawing group, and the polar ethanolamine side chain gives the molecule unique chemical properties that are important in various research and development applications, including as an intermediate in the synthesis of dyes, pigments, and potentially pharmaceutical compounds[2]. Accurate and precise analytical methods are crucial for its characterization, quantification, and quality control.
This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS), techniques commonly employed for the analysis of nitroaromatic compounds and ethanolamines respectively[3][4][5].
Physicochemical Properties
A summary of the key physicochemical properties of a related compound, 2-((4-Amino-2-nitrophenyl)amino)ethanol, is presented in the table below. These properties are important for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C8H11N3O3 | [6][7] |
| Molecular Weight | 197.19 g/mol | [7] |
| Physical Form | Solid | [6] |
| Purity | 98% | [6][7] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [6] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of nitroaromatic compounds[3][5]. The chromophoric nitro group in this compound allows for sensitive detection using a UV detector.
3.1.1. Materials and Reagents
-
Reference Standard: this compound, analytical standard grade[1].
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or higher).
-
Mobile Phase Additives: Formic acid, Ammonium acetate (or other suitable buffers).
-
Sample Diluent: A mixture of mobile phase components or a solvent in which the analyte is freely soluble.
3.1.2. Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
3.1.3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
3.1.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the ethanolamine moiety, derivatization may be necessary to improve the volatility and chromatographic peak shape of this compound[4][8].
3.2.1. Materials and Reagents
-
Reference Standard: this compound, analytical standard grade[1].
-
Solvents: Dichloromethane, Ethyl acetate, Methanol (GC grade).
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.
3.2.2. Instrumentation
A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector is required.
3.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Column | Zebron ZB-5MSplus or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
3.2.4. Derivatization Protocol
-
Accurately weigh approximately 1 mg of the standard or sample into a vial.
-
Add 500 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3.2.5. Data Analysis
Identify the derivatized analyte by its retention time and mass spectrum. For quantification, create a calibration curve using the peak area of a characteristic ion of the derivatized analyte.
Quantitative Data Summary
The following tables should be populated with experimental data obtained from the execution of the above protocols.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ≤ 2.0% | |
| Limit of Detection (LOD) | Report Value | |
| Limit of Quantification (LOQ) | Report Value |
Table 2: GC-MS Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Accuracy (% Recovery) | 95.0% - 105.0% | |
| Precision (% RSD) | ≤ 5.0% | |
| Limit of Detection (LOD) | Report Value | |
| Limit of Quantification (LOQ) | Report Value |
Visualizations
The following diagrams illustrate the general workflow for developing analytical standards and the logical process for selecting an appropriate analytical method.
Caption: Workflow for Analytical Standard Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 [sigmaaldrich.com]
- 7. 2-((4-Amino-2-nitrophenyl)amino)ethanol | CymitQuimica [cymitquimica.com]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for the Scale-up Synthesis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(beta-Hydroxyethyl)-2-nitro-p-toluidine is a chemical intermediate with applications in the synthesis of dyes and potentially in the development of pharmaceutical compounds. Its structure, featuring a nitro group ortho to a substituted amino group on a toluene backbone, makes it a versatile building block. This document provides detailed protocols for a scalable, two-step synthesis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, commencing from p-toluidine. The synthesis involves an initial N-hydroxyethylation followed by a regioselective nitration.
Overall Reaction Scheme
The synthesis is proposed to proceed via two main stages:
-
Step 1: Synthesis of N-(beta-Hydroxyethyl)-p-toluidine. This precursor is synthesized by the reaction of p-toluidine with 2-chloroethanol.
-
Step 2: Synthesis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine. The precursor is first protected by acetylation of both the amino and hydroxyl groups, followed by selective nitration at the ortho position to the amino group, and subsequent deprotection via hydrolysis.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| p-Toluidine | 106-49-0 | C₇H₉N | 107.15 | Light yellow to brown solid | 43-45 | 200 |
| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | 80.51 | Colorless liquid | -67 | 129 |
| N-(beta-Hydroxyethyl)-p-toluidine | 2842-44-6 | C₉H₁₃NO | 151.21 | Off-white solid or slightly yellowish liquid | ~55-58 | Decomposes |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Colorless liquid | -73 | 140 |
| N-Acetyl-N-(2-acetoxyethyl)-p-toluidine | Not Available | C₁₃H₁₇NO₃ | 235.28 | Expected to be a solid or oil | Not Available | Not Available |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Colorless to yellow liquid | -42 | 121 |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 | 337 |
| N-(beta-Hydroxyethyl)-2-nitro-p-toluidine | 100418-33-5 | C₉H₁₂N₂O₃ | 196.20 | Orange-red semi-crystalline solid[1] | 60-61[1] | 385.5 (predicted)[1] |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Key Reactants | Solvent(s) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. Synthesis of N-(beta-Hydroxyethyl)-p-toluidine | p-Toluidine, 2-Chloroethanol, Sodium Bicarbonate | Water | Reflux (~100) | 12-16 | 70-80 |
| 2a. Protection of N-(beta-Hydroxyethyl)-p-toluidine | N-(beta-Hydroxyethyl)-p-toluidine, Acetic Anhydride | Acetic Anhydride (excess) | 100-110 | 2-3 | >95 |
| 2b. Nitration of N-Acetyl-N-(2-acetoxyethyl)-p-toluidine | N-Acetyl-N-(2-acetoxyethyl)-p-toluidine, Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0-10 | 2-4 | 80-90 |
| 2c. Deprotection to N-(beta-Hydroxyethyl)-2-nitro-p-toluidine | Nitrated intermediate, Hydrochloric Acid | Water, Ethanol | Reflux (~90-100) | 4-6 | >90 |
| Overall Yield | ~50-65 |
Experimental Protocols
Step 1: Scale-up Synthesis of N-(beta-Hydroxyethyl)-p-toluidine
Materials:
-
p-Toluidine (1.00 kg, 9.33 mol)
-
2-Chloroethanol (0.82 kg, 10.19 mol, 1.1 eq)
-
Sodium Bicarbonate (0.86 kg, 10.26 mol, 1.1 eq)
-
Deionized Water (10 L)
-
Toluene (for extraction)
-
Anhydrous Magnesium Sulfate
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add p-toluidine (1.00 kg, 9.33 mol) and deionized water (5 L).
-
Stir the mixture to form a suspension.
-
Add sodium bicarbonate (0.86 kg, 10.26 mol) in portions to the suspension.
-
Slowly add 2-chloroethanol (0.82 kg, 10.19 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) until the starting material (p-toluidine) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a large separatory funnel and extract the product with toluene (3 x 2 L).
-
Combine the organic layers and wash with brine (2 x 1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-(beta-Hydroxyethyl)-p-toluidine can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/heptane to afford an off-white solid.
Step 2: Scale-up Synthesis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine
This step is a three-part procedure involving protection, nitration, and deprotection.
Part 2a: Protection (Acetylation)
Materials:
-
N-(beta-Hydroxyethyl)-p-toluidine (from Step 1, e.g., 1.00 kg, 6.61 mol)
-
Acetic Anhydride (2.02 kg, 19.83 mol, 3.0 eq)
-
Pyridine (catalytic amount, e.g., 50 mL)
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
Procedure:
-
In a 3 L three-necked round-bottom flask, combine N-(beta-Hydroxyethyl)-p-toluidine (1.00 kg, 6.61 mol) and acetic anhydride (2.02 kg, 19.83 mol).
-
Add a catalytic amount of pyridine.
-
Heat the mixture to 100-110 °C for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture. The excess acetic anhydride can be removed by distillation under reduced pressure. The resulting crude N-Acetyl-N-(2-acetoxyethyl)-p-toluidine is used directly in the next step.
Part 2b: Nitration
Materials:
-
Crude N-Acetyl-N-(2-acetoxyethyl)-p-toluidine (from Part 2a)
-
Concentrated Sulfuric Acid (98%, ~3 L)
-
Concentrated Nitric Acid (70%, 0.65 L, ~10.4 mol, 1.5 eq)
-
5 L jacketed reactor or a large flask in an ice-salt bath
-
Mechanical stirrer
-
Dropping funnel
-
Temperature controller
Procedure:
-
Carefully add the crude N-Acetyl-N-(2-acetoxyethyl)-p-toluidine to concentrated sulfuric acid (~3 L) in a 5 L jacketed reactor, keeping the temperature below 20 °C with stirring.
-
Cool the mixture to 0-5 °C using an ice-salt bath or a chiller.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.65 L) to concentrated sulfuric acid (0.65 L) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated intermediate over 2-3 hours, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (~10 kg) with vigorous stirring.
-
The precipitated solid is the nitrated intermediate. Filter the solid and wash thoroughly with cold water until the washings are neutral to pH paper.
Part 2c: Deprotection (Hydrolysis)
Materials:
-
Wet filter cake of the nitrated intermediate (from Part 2b)
-
Concentrated Hydrochloric Acid (~2 L)
-
Ethanol (as a co-solvent if needed)
-
Sodium Hydroxide solution (e.g., 50%)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Transfer the wet filter cake of the nitrated intermediate to a 5 L flask.
-
Add a mixture of concentrated hydrochloric acid (~2 L) and water (~2 L). If solubility is an issue, ethanol can be added as a co-solvent.
-
Heat the mixture to reflux (90-100 °C) for 4-6 hours until TLC analysis indicates the complete removal of the acetyl groups.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as an orange-red solid.
-
Filter the solid product, wash it with plenty of water, and dry it in a vacuum oven at 50-60 °C.
-
The crude N-(beta-Hydroxyethyl)-2-nitro-p-toluidine can be further purified by recrystallization from ethanol or isopropanol to obtain a product with high purity.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis from starting material to final product.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature (e.g., reflux) and run for a sufficient amount of time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Check the purity of starting materials (2-chloro-5-methyl-1-nitrobenzene and 2-aminoethanol). Impurities can inhibit the reaction. - Verify the correct stoichiometry of reactants and reagents. |
| Decomposition of starting materials or product. | - Avoid excessive heating or prolonged reaction times, which can lead to decomposition. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if starting materials are sensitive to oxidation. | |
| Inefficient purification. | - Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. - If recrystallizing, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | - A common side reaction is the formation of bis-alkylation products. This can be minimized by the slow, dropwise addition of the alkylating agent (2-chloro-5-methyl-1-nitrobenzene) to the amine (2-aminoethanol). - The presence of a base is crucial to neutralize the HCl formed during the reaction; ensure an adequate amount of a suitable base (e.g., NaHCO₃, K₂CO₃, or Et₃N) is used. |
| Unreacted starting materials. | - Increase the reaction time or temperature, while monitoring for product decomposition. - Consider adding a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion. | |
| Difficulty in Product Purification | Product is an oil and does not crystallize. | - Attempt to form a salt (e.g., hydrochloride salt) of the product, which may be more crystalline. - Purify via column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system. |
| Co-elution of impurities during column chromatography. | - Adjust the polarity of the eluent system. A gradient elution may be necessary for effective separation. - Consider using a different stationary phase if silica gel is not providing adequate separation. | |
| Product Discoloration (Darkening) | Oxidation of the amine or presence of nitroaromatic impurities. | - Store the purified product under an inert atmosphere and protected from light. - If discoloration occurs during the workup, ensure all extractions and washes are performed promptly. The use of a reducing agent wash (e.g., sodium bisulfite) might help in some cases. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a nucleophilic aromatic substitution reaction between 2-chloro-5-methyl-1-nitrobenzene and 2-aminoethanol. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What is the role of the base in this reaction?
A2: The base, such as sodium bicarbonate, potassium carbonate, or triethylamine, is essential to neutralize the HCl that is formed during the reaction. This prevents the protonation of the amino group of 2-aminoethanol, which would render it non-nucleophilic and stop the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the reaction's progress.
Q4: What are the expected physical properties of this compound?
A4: Based on its chemical structure, this compound is expected to be a solid at room temperature. Its molecular formula is C₉H₁₂N₂O₃ with a molecular weight of 196.20 g/mol .[1]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Nitroaromatic compounds can be toxic and potentially explosive, although the risk is low for this specific compound under normal laboratory conditions. It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating the compound to high temperatures in a sealed container.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
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2-chloro-5-methyl-1-nitrobenzene
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2-aminoethanol
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Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
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Ethanol or N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methyl-1-nitrobenzene (1.0 eq), 2-aminoethanol (1.2 eq), and a base such as sodium bicarbonate (1.5 eq).
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Add a suitable solvent, such as ethanol, to the flask.
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Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 1 : 1.2 | (2-chloro-5-methyl-1-nitrobenzene : 2-aminoethanol) |
| Base Molar Ratio | 1.5 eq | (Relative to 2-chloro-5-methyl-1-nitrobenzene) |
| Reaction Temperature | Reflux | (Boiling point of the solvent, e.g., Ethanol ~78 °C) |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Purity (Post-Purification) | ≥98% | As determined by techniques like HPLC or NMR.[1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-((4-Methyl-2-nitrophenyl)amino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its molecular structure. The presence of a polar hydroxyl group, a basic amino group, and a nitro group can lead to high polarity and strong interactions with stationary phases like silica gel during chromatography, potentially causing tailing of peaks and poor separation. Its aromatic nature means it may have limited solubility in non-polar solvents, while the presence of both hydrogen bond donor and acceptor groups can lead to "oiling out" during recrystallization if the solvent system is not optimized.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurities present will largely depend on the synthetic route. A common method for synthesizing this compound is through the nucleophilic aromatic substitution of 2-chloro-5-methyl-1-nitrobenzene or 1,4-dinitro-2-methylbenzene with 2-aminoethanol. Therefore, common impurities may include:
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Unreacted starting materials: 2-chloro-5-methyl-1-nitrobenzene or 1,4-dinitro-2-methylbenzene, and excess 2-aminoethanol.
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Isomeric products: If starting from a dinitro compound, there is a possibility of forming the isomeric product where the aminoethanol group attaches to the other nitro group's position.
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Byproducts from side reactions: Such as oxidation or polymerization products, especially if the reaction is carried out at high temperatures.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
Cause: This phenomenon often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cooled too rapidly. The high polarity of the molecule can also contribute to this issue.
Solution:
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Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.
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Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.
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Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization. Alternatively, adding a small "seed" crystal of the pure compound can provide a nucleation site.
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Solvent Adjustment: If oiling persists, try redissolving the oil in a small amount of the more soluble solvent and then slowly adding the less soluble "anti-solvent" dropwise at a slightly elevated temperature until turbidity is observed. Then, allow it to cool slowly.
Column Chromatography Challenges
Problem: The compound streaks or shows significant tailing on the silica gel column.
Cause: The polar amino and hydroxyl groups can interact strongly with the acidic silica gel, leading to poor elution profiles.
Solution:
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Solvent System Modification: Use a more polar eluent system. A gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (increasing the proportion of ethyl acetate or adding a small amount of methanol) can improve separation.
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Base Additive: To mitigate the interaction with acidic silica, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete for the acidic sites on the silica and improve the peak shape.
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Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water).
Problem: Poor separation of the desired product from a closely eluting impurity.
Cause: The impurity may have a polarity very similar to the product.
Solution:
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Optimize Mobile Phase: Fine-tune the solvent system. Small changes in the ratio of the solvents in your mobile phase can significantly impact resolution. Isocratic elution with a carefully selected solvent mixture may provide better separation than a gradient.
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Flash Chromatography: Employ flash chromatography, which uses pressure to achieve a faster flow rate and better separation than traditional gravity chromatography.
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TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems to find the one that gives the best separation between your product and the impurity. Aim for a solvent system that gives your product an Rf value of approximately 0.3.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Rationale |
| Recrystallization | Ethanol/Water | Good for polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy, then cool slowly. |
| Ethyl Acetate/Hexane | A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. | |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute the more polar product. |
| Dichloromethane/Methanol (Gradient) | For more polar compounds. Start with pure dichloromethane and slowly add methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Flash Column Chromatography Purification
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TLC Analysis: Determine an optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should give the product an Rf value of ~0.3 and show good separation from impurities.
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Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting with the chosen solvent system. Apply gentle pressure to the top of the column to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
Side-product formation in the synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on side-product formation and reaction optimization.
| Observation | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring. - Use a slight excess of ethanolamine (1.1-1.5 equivalents). |
| Sub-optimal solvent. | - Consider using a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the reaction rate. | |
| Inefficient purification. | - Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent). | |
| Presence of a Higher Molecular Weight Impurity | Formation of the di-alkylation side-product. | - Use a larger excess of ethanolamine to favor the mono-alkylation product. - Add the 2-chloro-5-methyl-1-nitrobenzene solution slowly to the ethanolamine solution to maintain a high concentration of the amine nucleophile. |
| Presence of an Isomeric Impurity | Impure 2-chloro-5-methyl-1-nitrobenzene starting material. | - Analyze the starting material for isomeric impurities (e.g., 4-chloro-3-methyl-1-nitrobenzene) by GC-MS or NMR before starting the reaction. - Purify the starting material if necessary. |
| Formation of the O-alkylation side-product. | - The amino group of ethanolamine is generally more nucleophilic than the hydroxyl group. However, under strongly basic conditions or at very high temperatures, O-alkylation can become more significant. - If a strong base is used, consider a milder base or using an excess of ethanolamine to act as both nucleophile and base. | |
| Reaction Does Not Proceed to Completion | Insufficient activation of the aromatic ring. | - While the nitro group is strongly activating, ensure the reaction temperature is adequate to overcome the activation energy. |
| Deactivation of the nucleophile. | - Ensure the ethanolamine is not protonated by an acidic impurity in the solvent or starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-rich amino group of ethanolamine acts as a nucleophile, attacking the electron-deficient aromatic ring of 2-chloro-5-methyl-1-nitrobenzene at the carbon atom bearing the chlorine atom. The presence of the electron-withdrawing nitro group in the ortho position is crucial for activating the ring towards nucleophilic attack.
Q2: What are the most common side-products in this synthesis?
A2: The most probable side-products include:
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Di-alkylation product: N,N-bis(4-methyl-2-nitrophenyl)ethanolamine, where the secondary amine of the desired product reacts with another molecule of 2-chloro-5-methyl-1-nitrobenzene.
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O-alkylation product: 2-((4-Methyl-2-nitrophenyl)oxy)ethan-1-amine, where the hydroxyl group of ethanolamine acts as the nucleophile.
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Isomeric product: 2-((2-Methyl-4-nitrophenyl)amino)ethanol, which may form if the starting material contains isomeric impurities.
Q3: How can I minimize the formation of the di-alkylation side-product?
A3: To favor mono-alkylation, it is recommended to use a molar excess of ethanolamine relative to 2-chloro-5-methyl-1-nitrobenzene. A molar ratio of 1:1.5 to 1:3 (aromatic halide to ethanolamine) is a good starting point. Additionally, slow addition of the aryl halide to the ethanolamine solution can help maintain a high concentration of the primary amine nucleophile, thus reducing the likelihood of the secondary amine product reacting further.
Q4: Is O-alkylation a significant concern?
A4: Generally, the amino group is a stronger nucleophile than the hydroxyl group, so N-alkylation is the major reaction pathway. However, the formation of the O-alkylated product can be promoted by the use of a strong base, which would deprotonate the hydroxyl group, increasing its nucleophilicity. To minimize this, avoid strong bases if possible, or use reaction conditions that favor N-alkylation (e.g., using ethanolamine itself as the base).
Q5: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For detailed analysis of the product mixture and identification of impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q6: What purification methods are most effective for isolating the desired product?
A6: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
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Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or mixtures with water) can be very effective.
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Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point for elution.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
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2-chloro-5-methyl-1-nitrobenzene
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Ethanolamine
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Solvent (e.g., Ethanol, Isopropanol, DMF, or DMSO)
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Base (optional, e.g., K₂CO₃, Et₃N)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine (1.5 equivalents) in the chosen solvent.
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If using an additional base, add it to the ethanolamine solution.
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Slowly add a solution of 2-chloro-5-methyl-1-nitrobenzene (1 equivalent) in the same solvent to the flask at room temperature.
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Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC.
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Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
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The crude product is then purified by either recrystallization or column chromatography.
Data Presentation
| Parameter | Typical Range | Notes |
| Molar Ratio (Aryl Halide:Ethanolamine) | 1 : 1.5 - 1 : 3 | An excess of ethanolamine favors mono-substitution. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures may increase the rate but can also lead to more side products. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion. |
| Typical Yield | 60 - 85% | Yield is dependent on reaction conditions and purification efficiency. |
| Purity (after purification) | >98% | Achievable with appropriate purification methods. |
Visualizations
Caption: Main synthetic pathway.
Caption: Potential side-product formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
Welcome to the technical support center for the synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a nucleophilic aromatic substitution (SNA r) reaction. This involves the reaction of 2,4-dinitrotoluene with ethanolamine. The ethanolamine acts as a nucleophile, displacing one of the nitro groups on the aromatic ring.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are 2,4-dinitrotoluene and ethanolamine. A solvent is required, and sometimes a base is added to facilitate the reaction.
Q3: What are the key reaction parameters that influence the yield and purity?
A3: The key parameters include reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent. Optimization of these parameters is crucial for achieving high yield and purity.
Q4: What are the common side products in this synthesis?
A4: Potential side products can arise from the reaction of ethanolamine at the other nitro group position, though this is generally less favored. Other impurities may include unreacted starting materials and products from degradation or polymerization, especially at high temperatures.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect molar ratio of reactants. 4. Product loss during workup or purification. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Optimize the reaction temperature. A temperature range of 100-130°C is often a good starting point. 3. Use a slight excess of ethanolamine to ensure complete conversion of the 2,4-dinitrotoluene. 4. Ensure efficient extraction and minimize transfers. Optimize purification methods to reduce loss. |
| Low Purity (Multiple Spots on TLC) | 1. Presence of unreacted starting materials. 2. Formation of side products due to high temperature or prolonged reaction time. 3. Impure starting materials. | 1. Ensure the reaction goes to completion. If necessary, purify the crude product to remove starting materials. 2. Lower the reaction temperature and/or shorten the reaction time. 3. Check the purity of your 2,4-dinitrotoluene and ethanolamine before starting the reaction. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with purification by column chromatography. |
| Difficulty in Purification by Recrystallization | 1. Choosing an inappropriate solvent. 2. Product is too soluble or insoluble in the chosen solvent. | 1. Screen a variety of solvents with different polarities. Good single solvents are often ethanol or isopropanol. Solvent pairs like ethanol/water or ethyl acetate/hexane can also be effective. 2. For a good recrystallization solvent, the product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound.
Materials:
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2,4-Dinitrotoluene
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Ethanolamine
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Solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)
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Sodium hydroxide (optional, as a base)
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Hydrochloric acid (for workup)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrotoluene in the chosen solvent.
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Addition of Reactant: Add ethanolamine to the solution. A molar ratio of 1:1.2 to 1:1.5 (2,4-dinitrotoluene:ethanolamine) is a good starting point. If using a base, it can be added at this stage.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and stir for the required time (typically 3-8 hours). Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. If the solvent is water-miscible, dilute the reaction mixture with water. Acidify the aqueous solution with hydrochloric acid to neutralize any excess base and ethanolamine.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Purification Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or a mixture of ethanol and water is often effective.
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Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
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Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Purification Protocol: Column Chromatography
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Stationary Phase: Use silica gel as the stationary phase.
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Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is commonly used. The ideal eluent should give an Rf value of 0.2-0.4 for the desired product on the TLC plate.
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Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Hypothetical Data on the Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 80 | 8 | 65 | 92 |
| 100 | 6 | 85 | 97 |
| 120 | 4 | 92 | 98 |
| 140 | 3 | 88 | 90 (decomposition observed) |
Table 2: Hypothetical Data on the Effect of Solvent on Yield and Purity
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Ethanol | 6 | 82 | 96 |
| Isopropanol | 6 | 85 | 97 |
| N,N-Dimethylformamide (DMF) | 4 | 90 | 98 |
| Toluene | 8 | 75 | 94 |
Visualizations
Degradation pathways of 2-((4-Methyl-2-nitrophenyl)amino)ethanol under acidic/basic conditions
Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of 2-((4-Methyl-2-nitrophenyl)amino)ethanol degradation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or irreproducible degradation results | - Variation in starting material purity.- Inconsistent temperature, pH, or reagent concentrations.- Fluctuation in light exposure for photostability studies.- Instability of the analytical method. | - Characterize the purity of the starting material before each experiment.- Calibrate all instruments (pH meter, oven, etc.) regularly.- Use calibrated and light-protected glassware for photostability studies.- Validate the stability-indicating analytical method for robustness. |
| No degradation observed under stress conditions | - The molecule is highly stable under the applied conditions.- The concentration of the stressor (acid, base, oxidizing agent) is too low.- The duration of the experiment is too short.- The temperature is not high enough to induce degradation. | - Increase the concentration of the stressor incrementally.- Extend the duration of the study with more time points.- Increase the temperature in controlled increments (e.g., 10°C at a time).- Consider using a combination of stressors if appropriate. |
| Complete degradation observed immediately | - The applied stress conditions are too harsh.- The molecule is highly labile under the tested conditions. | - Reduce the concentration of the stressor.- Lower the temperature of the experiment.- Decrease the duration of the study and take earlier time points. |
| Appearance of unexpected peaks in chromatogram | - Formation of secondary or tertiary degradation products.- Interaction with excipients or container materials.- Contamination of the sample or mobile phase. | - Perform peak purity analysis to ensure homogeneity.- Use mass spectrometry (MS) to identify the mass of the unknown peaks.- Run a blank study with the vehicle and container to check for leachables. |
| Mass imbalance in the analytical method | - Some degradation products may not be UV-active at the chosen wavelength.- Degradation products may be volatile.- Degradation products may have precipitated out of solution. | - Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for appropriate detection wavelengths.- Employ a mass detector (e.g., LC-MS) to account for all species.- Visually inspect samples for precipitation and consider a different solvent if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under acidic and basic conditions?
A1: Based on its chemical structure, which includes a secondary amine, an alcohol, and a nitroaromatic ring, the most probable degradation pathways are:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amino group or the hydroxyl group can occur. Cleavage of the C-N bond is a potential pathway, which could lead to the formation of 4-methyl-2-nitroaniline and ethylene glycol. However, the ether-like linkage in the ethanolamine side chain is generally stable to acid hydrolysis. A more likely scenario under harsh acidic conditions is the potential for reactions involving the nitro group or the aromatic ring, such as ring hydroxylation, although this is less common.
-
Base-Catalyzed Reactions: In basic conditions, deprotonation of the hydroxyl or amino group can occur. While direct cleavage of the C-N bond is less likely than in acidic conditions, other reactions may be promoted. For instance, base-catalyzed oxidation of the alcohol moiety could occur in the presence of oxygen. Additionally, strong basic conditions could potentially lead to nucleophilic aromatic substitution, although this is generally difficult on an unactivated ring. The most anticipated degradation under basic conditions would likely involve the nitro group, which can be susceptible to reduction in the presence of reducing agents, or other complex condensation reactions.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[1][2][3] The general steps to develop such a method are:
-
Forced Degradation: Subject the compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4]
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[1]
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of both polar and non-polar degradation products from the parent peak.
-
Detector Selection: A UV detector is commonly used. A photodiode array (PDA) detector is recommended to identify the optimal detection wavelength for all components and to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: What are the expected degradation products I should look for?
A3: Based on analogous structures, potential degradation products could include:
-
From C-N bond cleavage: 4-methyl-2-nitroaniline and 2-aminoethanol.
-
From nitro group reduction: 2-((4-Methyl-2-aminophenyl)amino)ethanol.
-
From oxidation of the alcohol: 2-((4-Methyl-2-nitrophenyl)amino)acetic acid.
-
From side-chain cleavage: 4-methyl-2-nitrophenol.
It is essential to use techniques like LC-MS/MS to identify the exact mass and structure of the degradation products formed during your studies.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1N HCl in a flask.
-
Reflux the mixture at 80°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equal volume of 1N NaOH before analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1N NaOH in a flask.
-
Reflux the mixture at 80°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equal volume of 1N HCl before analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂) in a flask.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
5. Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 60°C for 7 days.
-
Dissolve the samples in the mobile phase for analysis at specified time points.
6. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.
-
Analyze the samples at appropriate time intervals.
7. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any degradation products.
Data Presentation
The following table is an example of how to present quantitative data from a forced degradation study.
| Stress Condition | Duration (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 1N HCl, 80°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 85.2 | 10.1 | 2.5 | 12.6 | 97.8 | |
| 24 | 60.7 | 25.3 | 8.9 | 34.2 | 94.9 | |
| 1N NaOH, 80°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 92.1 | 5.4 | 1.1 | 6.5 | 98.6 | |
| 24 | 78.5 | 15.6 | 3.2 | 18.8 | 97.3 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 95.8 | 3.2 | 0.5 | 3.7 | 99.5 | |
| 24 | 88.3 | 8.9 | 1.5 | 10.4 | 98.7 |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenylaminoethanols
Welcome to our dedicated technical support center for resolving peak tailing issues encountered during the HPLC analysis of nitrophenylaminoethanols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and provide step-by-step guidance to diagnose and resolve peak tailing in your HPLC analysis.
Q1: What are the primary causes of peak tailing when analyzing nitrophenylaminoethanols?
Peak tailing in the analysis of nitrophenylaminoethanols, which are polar and basic compounds, is often a result of multiple retention mechanisms. The primary causes include:
-
Secondary Silanol Interactions: The basic amine groups in nitrophenylaminoethanols can interact strongly with acidic, ionized silanol groups present on the surface of silica-based stationary phases.[1][2][3] This is a very common cause of peak tailing for basic compounds.[4]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is in the mid-range, residual silanol groups on the column packing are ionized, leading to strong secondary interactions with the basic analyte molecules.[3] Operating at a pH close to the analyte's pKa can also lead to a mix of ionized and unionized species, causing peak distortion.[5]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to asymmetrical peaks.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[6][7]
-
Physical or Instrumental Issues: Problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume can lead to band spreading and tailing peaks.[8][9]
Q2: How does the mobile phase pH affect the peak shape of nitrophenylaminoethanols?
The mobile phase pH is a critical parameter that directly influences the ionization state of both the nitrophenylaminoethanol analytes and the stationary phase, thereby affecting peak shape.[10][11]
-
At low pH (typically pH < 3): The acidic silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte (R-NH3+).[1] This often leads to improved peak symmetry.
-
At mid-range pH (approximately pH 4-7): Silanol groups become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with the positively charged basic analytes.[3][11] This is a common cause of significant peak tailing.
-
At high pH (typically pH > 8): The basic nitrophenylaminoethanol molecules are in their neutral form, which can reduce interactions with the stationary phase and improve peak shape.[12] However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[10]
For optimal peak shape, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[13]
Q3: What type of HPLC column is best suited for the analysis of polar basic compounds like nitrophenylaminoethanols?
Selecting the right column is crucial to minimize peak tailing.[2] Consider the following options:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing the sites available for secondary interactions.[3]
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which can help to shield the analyte from residual silanol groups and provide alternative selectivity.[3][14]
-
Hybrid Silica Columns: These columns incorporate organic and inorganic materials, often resulting in improved pH stability and reduced silanol activity.[2]
-
Non-Silica Based Columns: Columns with stationary phases made of organic polymers or zirconia can eliminate the issue of silanol interactions altogether.[2]
Q4: Can the sample solvent affect my peak shape?
Yes, the composition of the sample solvent can have a significant impact on peak shape.[15][16] Injecting a sample dissolved in a solvent with a higher elution strength than the mobile phase can cause the analyte band to spread at the head of the column, resulting in broad and often tailing peaks.[7][17]
Best Practice: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use a solvent that is as weak as or weaker than the mobile phase.[13]
Quantitative Data Summary
The following tables provide a summary of key parameters to consider for troubleshooting peak tailing.
Table 1: Mobile Phase pH and its Effect on Peak Shape for Basic Analytes
| pH Range | Silanol Group State | Analyte State (Basic) | Interaction Level | Expected Peak Shape |
| < 3 | Protonated (Si-OH) | Protonated (R-NH3+) | Low | Symmetrical |
| 4 - 7 | Ionized (SiO-) | Protonated (R-NH3+) | High | Tailing |
| > 8 | Ionized (SiO-) | Neutral (R-NH2) | Low | Symmetrical (with pH-stable column) |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| All peaks tail | Physical problem (e.g., column void, blocked frit, extra-column volume) | Check for and fix voids or blockages. Use shorter, narrower tubing.[8] |
| Only basic analyte peaks tail | Secondary silanol interactions | Lower mobile phase pH to < 3, use an end-capped or polar-embedded column, add a buffer.[1][3] |
| Sudden onset of tailing | Column contamination or degradation, mobile phase preparation error | Flush the column with a strong solvent, replace the column if necessary, remake the mobile phase.[6][18] |
| Peaks are broad and tailing | Sample overload, sample solvent mismatch | Dilute the sample, inject a smaller volume, dissolve the sample in the mobile phase.[6][7] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of nitrophenylaminoethanols.
-
Initial Conditions: Start with a standard reversed-phase mobile phase (e.g., Acetonitrile:Water) without a buffer.
-
Low pH Analysis:
-
Prepare an aqueous mobile phase component with a pH of 2.5 using an appropriate acid (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Equilibrate the column with the low pH mobile phase.
-
Inject the nitrophenylaminoethanol standard and observe the peak shape.
-
-
Mid-Range pH Analysis (for comparison):
-
Prepare an aqueous mobile phase component with a pH of 6.0 using a buffer (e.g., 10-20 mM phosphate buffer).
-
Equilibrate the column with the mid-range pH mobile phase.
-
Inject the standard and compare the peak shape to the low pH analysis.
-
-
High pH Analysis (if using a pH-stable column):
-
Prepare an aqueous mobile phase component with a pH of 9.0 using a suitable buffer (e.g., ammonium bicarbonate).
-
Equilibrate the column and inject the standard.
-
-
Evaluation: Compare the chromatograms from the different pH conditions and select the pH that provides the most symmetrical peak.
Protocol 2: Diagnosing a Physical vs. Chemical Problem
This protocol helps to determine if peak tailing is due to a physical issue with the HPLC system or a chemical interaction.
-
Prepare a Neutral Marker: Dissolve a neutral, non-polar compound (e.g., toluene or naphthalene) in the mobile phase.
-
Injection of Neutral Marker: Inject the neutral marker solution onto the column using your current analytical method.
-
Analyze Peak Shape:
-
If the neutral marker peak tails: The problem is likely physical.[8] Inspect the system for voids, blockages, and excessive tubing.
-
If the neutral marker peak is symmetrical, but your nitrophenylaminoethanol peak tails: The issue is chemical, most likely secondary interactions with the stationary phase.[8] Proceed with optimizing the mobile phase pH or selecting a different column.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
A flowchart for systematically troubleshooting peak tailing.
Diagram 2: Analyte-Stationary Phase Interactions
Interactions leading to peak tailing at different pH values.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
- 15. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
Preventing over-alkylation in the synthesis of secondary amines from nitroanilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of secondary amines from nitroanilines, with a core focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of secondary amine synthesis from nitroanilines?
A1: Over-alkylation is a common side reaction where the intended secondary amine product further reacts with the alkylating agent to yield an undesired tertiary amine. This occurs because the secondary amine product is often more nucleophilic than the primary aniline precursor formed in situ from the nitroaniline, making it a more competitive nucleophile for the alkylating agent.[1] This leads to a mixture of products, reducing the yield of the desired secondary amine and complicating purification.
Q2: Why is the secondary amine product often more nucleophilic than the primary aniline?
A2: The addition of an alkyl group to the nitrogen atom of the primary aniline is an electron-donating group. This increases the electron density on the nitrogen atom, thereby increasing its nucleophilicity and making it more reactive towards the electrophilic alkylating agent compared to the starting primary aniline.[1]
Q3: What are the primary strategies to prevent over-alkylation?
A3: The main strategies to mitigate over-alkylation focus on controlling the relative rates of the first and second alkylation reactions. Key approaches include:
-
Reductive Amination: This is a highly effective method that involves the reaction of the in situ generated primary amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the secondary amine. This method avoids the direct use of highly reactive alkyl halides.[2]
-
Use of Protecting Groups: Temporarily protecting the primary amine with a group like tert-butoxycarbonyl (Boc) allows for mono-alkylation. The protecting group can then be removed to yield the desired secondary amine.
-
Control of Reaction Conditions:
-
Stoichiometry: Using a large excess of the aniline starting material relative to the alkylating agent can statistically favor the mono-alkylation product.[1]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain its low concentration, reducing the likelihood of the secondary amine reacting with it.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.[1]
-
-
Catalyst Selection: The use of specific catalysts, such as certain zeolites or manganese pincer complexes, can promote selective mono-alkylation.[1]
Troubleshooting Guide: Over-alkylation Issues
Problem: My reaction is producing a significant amount of tertiary amine byproduct.
This is a classic sign of over-alkylation. Below is a step-by-step guide to troubleshoot and optimize your reaction for the selective synthesis of the secondary amine.
Troubleshooting Decision Tree for Over-alkylation
Caption: Troubleshooting Decision Tree for Over-alkylation.
Data Presentation
Table 1: Comparison of Alkylating Agents on Aniline N-Alkylation Selectivity
| Alkylating Agent | Catalyst/Conditions | Mono-alkylation Selectivity | Di-alkylation by-product | Reference |
| Methanol | Zn-Co-Fe ternary spinel | ~99% (N-methylaniline) | Low | [3] |
| Dimethyl Carbonate (DMC) | Zn-Co-Fe ternary spinel | Lower than methanol | Appreciable N,N-dimethylaniline | [3] |
| Benzyl Alcohol | Manganese pincer complex | High (No N,N-dialkylation observed) | Not observed | [4] |
| Alkyl Halides | Ionic Liquids | Typically > 9:1 (mono:di) | Present | [5] |
Table 2: Effect of Substituents on Nitroarene in Reductive Amination
| Nitroarene Substituent (Position) | Effect on Secondary Amine Yield |
| Electron-donating (para, meta) | Increased yield |
| Electron-withdrawing | Decreased yield |
| Electron-donating (ortho) | Decreased yield |
| Data from synthesis via direct reductive amination of aliphatic aldehydes with nitroarenes over an Au/Al2O3 catalyst.[6] |
Experimental Protocols
Protocol 1: Reductive Amination of a Nitroaniline with an Aldehyde
This protocol describes a general procedure for the one-pot synthesis of a secondary amine from a nitroaniline and an aldehyde.
Materials:
-
Nitroaniline (1.0 eq)
-
Aldehyde (1.1 eq)
-
Methanol (solvent)
-
Acetic Acid (catalytic)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the nitroaniline (1.0 eq) and the aldehyde (1.1 eq) in methanol.
-
Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.[4]
-
In a separate flask, dissolve sodium borohydride (1.5 eq) in methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Reductive Amination
Caption: Workflow for Secondary Amine Synthesis via Reductive Amination.
Protocol 2: Boc-Protection of a Primary Amine and Subsequent N-Alkylation
This two-step protocol is an effective way to ensure mono-alkylation.
Part A: Boc-Protection of the in situ formed Primary Amine
Materials:
-
Primary aniline (formed from nitroaniline reduction) (1.0 eq)
-
Dioxane/water (1:1 solvent)
-
Sodium bicarbonate (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the primary aniline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[7]
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected aniline.
Part B: N-Alkylation and Deprotection
Materials:
-
N-Boc protected aniline (1.0 eq)
-
Anhydrous THF or DMF
-
Sodium hydride (NaH) (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected aniline in anhydrous THF or DMF under an inert atmosphere.
-
Cool to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the N-alkylated, N-Boc protected aniline.
-
For deprotection, dissolve the product in dichloromethane (DCM).
-
Cool to 0 °C and add trifluoroacetic acid (TFA) (20-50% v/v).[7]
-
Stir at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired secondary amine salt.
Relationship Between Preventative Strategies
Caption: Interrelation of Strategies to Control Over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of unsaturated secondary amines by direct reductive amination of aliphatic aldehydes with nitroarenes over Au/Al2O3 catalyst in continuous flow mode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Managing exothermic reactions in the nitration of 4-methylaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylaniline derivatives. The following information is designed to address common challenges related to the management of exothermic reactions and to provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 4-methylaniline and its derivatives a highly exothermic reaction? A1: Nitration reactions are inherently exothermic, meaning they release a significant amount of energy as heat.[1][2] This is due to several factors: the reaction between concentrated nitric acid and sulfuric acid to generate the active electrophile (the nitronium ion, NO₂⁺) is itself an exothermic process, and the subsequent electrophilic aromatic substitution on the aniline ring also releases substantial energy.[3] The energy released when new, stronger bonds are formed in the products is greater than the energy required to break the bonds in the reactants.[4][5]
Q2: What are the primary safety risks associated with this reaction, and how can they be mitigated? A2: The primary risks are thermal runaway reactions, chemical burns from corrosive acids, and exposure to toxic materials.[6][7]
-
Thermal Runaway: The reaction can accelerate uncontrollably if the heat generated is not dissipated effectively, potentially leading to boiling, pressure buildup, and vessel rupture.[3][8] Mitigation involves strict temperature control through slow, dropwise addition of reagents and efficient cooling using ice or ice/salt baths.[9][10]
-
Corrosive and Oxidizing Agents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers.[6] All procedures must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[6][7]
-
Toxic Compounds: 4-methylaniline and its nitro derivatives are toxic.[7] Avoid inhalation, ingestion, and skin contact.
Q3: I am observing the formation of multiple products, including the meta-isomer. How can I improve the regioselectivity for the ortho-nitro product? A3: Direct nitration of 4-methylaniline in a strong acid medium (HNO₃/H₂SO₄) leads to the protonation of the highly basic amino group, forming the anilinium ion (-NH₃⁺).[11][12][13] This group is strongly deactivating and a meta-director, which competes with the ortho-, para-directing methyl group, resulting in a mixture of isomers.[11][12] To achieve selective nitration at the ortho position (relative to the amino group), you must first protect the amino group by converting it into an amide, such as an acetamide. The acetamido group (-NHCOCH₃) is less activating than the amino group but still directs ortho- and para-, and it prevents protonation, thus ensuring predictable regioselectivity.[9][11] The protecting group can be removed by hydrolysis after nitration.[9]
Q4: What is the purpose of adding the reagents slowly and at a low temperature? A4: Slow, dropwise addition of the nitrating mixture into the cooled solution of the aniline derivative is critical for managing the reaction's exothermic nature.[14] Maintaining a low temperature (typically 0-10°C) with an ice bath serves two main purposes:
-
It allows the cooling system to dissipate the heat as it is generated, preventing a rapid temperature increase and potential runaway reaction.[7][15]
-
It helps to minimize the formation of unwanted by-products, such as di-nitrated compounds or oxidation products, thereby increasing the yield and purity of the desired product.[7]
Troubleshooting Guides
Problem 1: Reaction Temperature Spikes or Becomes Uncontrollable
-
Potential Causes:
-
The nitrating agent was added too quickly.
-
The cooling bath is not efficient enough or has warmed up.
-
The initial concentration of reactants is too high.
-
-
Solutions:
-
Immediate Action: Stop the addition of the nitrating agent immediately.
-
Enhance Cooling: Ensure the reaction flask is immersed in the cooling bath (e.g., ice/salt mixture for temperatures below 0°C). Add more ice/salt as needed.
-
Prevention: For future experiments, use a pressure-equalizing dropping funnel for a slow, controlled addition.[9] Dilute the reaction mixture if necessary and ensure the cooling bath's capacity is sufficient for the scale of the reaction.
-
Problem 2: Low Yield of the Desired Nitro-4-methylaniline Isomer
-
Potential Causes:
-
Solutions:
-
Protect the Amino Group: Perform acetylation on the 4-methylaniline starting material before proceeding with nitration to ensure high regioselectivity.[9][10]
-
Strict Temperature Control: Maintain the recommended low temperature (e.g., below 10°C) throughout the addition of the nitrating agent to minimize side reactions.[14]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to ensure the reaction has gone to completion.
-
Optimize Work-up: When pouring the reaction mixture onto ice, do so slowly to control the exotherm of quenching. Ensure thorough washing of the crude product to remove residual acids before recrystallization.[9]
-
Quantitative Data Summary
The tables below summarize typical reaction parameters for controlling the nitration of 4-methylaniline derivatives.
Table 1: Temperature Control Parameters for Nitration
| Parameter | Condition | Purpose | Reference |
| Cooling Method | Ice/Water Bath | Maintain temperature between 0-10°C | [17] |
| Ice/Salt Bath | Maintain temperature between -10°C to 0°C | [7][9] | |
| Reagent Addition | Slow, dropwise addition | To control the rate of heat generation | [9][14] |
| Internal Temp. | Monitored continuously | To ensure the reaction stays within the safe operating range | [7][9] |
Table 2: Example Conditions for Nitration of Protected 4-Methylaniline
| Step | Reactants | Reagents | Temperature | Key Details | Reference |
| Acetylation | 4-methylaniline, Acetic Anhydride | Toluene (solvent) | < 80°C | Slow addition of acetic anhydride. | [9] |
| Nitration | N-acetyl-4-methylaniline | Conc. HNO₃ / Conc. H₂SO₄ | < 10°C | Dropwise addition of mixed acid to a solution of the substrate in glacial acetic acid and H₂SO₄. | [9] |
| Hydrolysis | N-acetyl-2-nitro-4-methylaniline | KOH, Ethanol, Water | Reflux | To deprotect the amino group. | [9] |
Experimental Protocols
Protocol 1: Nitration of 4-Methylaniline via N-Acetylation (for Ortho-Selectivity)
This protocol is divided into three main stages and is adapted from established laboratory procedures.[9][14]
Stage A: Acetylation of 4-Methylaniline
-
In a three-neck round-bottom flask fitted with a dropping funnel and thermometer, dissolve 4-methylaniline (0.1 mol) in dry toluene (20 mL).[9]
-
While stirring, slowly add acetic anhydride (0.1 mol) dropwise, ensuring the internal temperature does not rise above 80°C.[9]
-
After the addition is complete, allow the mixture to cool to room temperature, which should cause the N-acetyl-4-methylaniline to precipitate.[9]
-
Collect the product by vacuum filtration and wash with petroleum ether.[9]
Stage B: Nitration of N-acetyl-4-methylaniline
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve N-acetyl-4-methylaniline (0.094 mol) in glacial acetic acid (12.5 mL).[9]
-
Slowly add concentrated H₂SO₄ (25 mL) to the mixture.[9]
-
Cool the flask in an ice/salt bath until the internal temperature reaches 0–2°C.[9]
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated HNO₃ (7.5 mL) to concentrated H₂SO₄ (3.5 mL), and cool this mixture in an ice bath.[9]
-
Add the cold nitrating mixture dropwise to the stirred substrate solution, ensuring the reaction temperature is maintained below 10°C.[9]
-
After the addition is complete, remove the cooling bath and stir at room temperature for 1 hour.[9]
-
Pour the reaction mixture slowly over crushed ice (approx. 150 g) and allow the product to separate.[9]
-
Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from ethanol if necessary.[9]
Stage C: Hydrolysis of N-acetyl-2-nitro-4-methylaniline
-
Prepare a solution of KOH (0.1 mol) in water (8 mL) and ethanol (50 mL) in a round-bottom flask.[9]
-
Add the N-acetyl-2-nitro-4-methylaniline (0.042 mol) in small portions.[9]
-
Reflux the resulting red solution for 1 hour in a water bath.[9]
-
After reflux, add water (60 mL) dropwise to crystallize the product as dark red needles.[9]
-
Cool the mixture in an ice bath, collect the crystals by vacuum filtration, wash with an ethanol/water mixture, and dry.[9]
Visualizations
References
- 1. monash.edu [monash.edu]
- 2. Exothermic process - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [allen.in]
- 13. brainly.in [brainly.in]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Solved 1) The nitration of 4-methylaniline (p-toluidine) is | Chegg.com [chegg.com]
Technical Support Center: Purification of 2-((4-Methyl-2-nitrophenyl)amino)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((4-Methyl-2-nitrophenyl)amino)ethanol who are encountering colored impurities in their samples.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of colored impurities in my sample of this compound?
A1: Colored impurities in nitro-containing aromatic compounds often arise from side-products formed during synthesis, degradation products, or residual starting materials. The yellow or orange color is typically associated with the nitroaromatic chromophore. Potential impurities could include isomers, over-nitrated or under-nitrated species, or oxidation products.
Q2: I have a crude sample that is dark orange. What is the first purification step I should consider?
A2: For a significantly discolored sample, a simple and effective first step is treatment with activated carbon.[1][2][3] Activated carbon has a high surface area and can adsorb colored organic molecules, effectively decolorizing your solution.[1][2][3] This is often performed before a more rigorous purification method like recrystallization or chromatography.
Q3: My compound is still colored after treatment with activated carbon. What should I try next?
A3: If activated carbon treatment is insufficient, recrystallization is a good next step to improve purity and potentially remove more color. If recrystallization fails to yield a product of sufficient purity, column chromatography is a highly effective method for separating the desired compound from closely related impurities based on differences in polarity.[4][5]
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which has both polar (hydroxyl, amino, nitro) and non-polar (aromatic ring, methyl group) features, you might consider alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Small-scale solubility tests with various solvents are recommended to identify the optimal system.
Q5: What are the key parameters to consider for column chromatography of this compound?
A5: For column chromatography, the choice of stationary phase and mobile phase is critical. Silica gel is a common and effective stationary phase for separating nitro compounds. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), should be optimized to achieve good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Troubleshooting Guides
Problem 1: The color does not disappear after activated carbon treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of activated carbon. | Increase the amount of activated carbon used (e.g., from 1-2% w/w to 5-10% w/w relative to the compound). |
| Insufficient contact time. | Increase the stirring or reflux time with the activated carbon to allow for adequate adsorption. |
| Carbon is not sufficiently activated. | Use a fresh, high-quality grade of activated carbon. |
| Impurities are not well-adsorbed by carbon. | The impurities may be too polar or have a low affinity for activated carbon. Proceed to recrystallization or column chromatography. |
Problem 2: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Step |
| The solvent is too non-polar for the compound. | Add a small amount of a more polar co-solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound is impure. | The presence of impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step with activated carbon or column chromatography. |
Problem 3: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step | | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If they remain at the baseline (low Rf), it is not polar enough. | | Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | | Sample was overloaded. | Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | | Co-elution of impurities. | The impurities may have a very similar polarity to the target compound. Consider using a different stationary phase or a different solvent system. |
Data Presentation
The following table should be used to record and compare the effectiveness of different purification methods.
| Purification Method | Starting Material Appearance | Solvent/Mobile Phase | Quantity of Purifying Agent (e.g., g of Carbon, g of Silica) | Yield (%) | Final Product Appearance | Purity (by HPLC or other analytical method) |
| Activated Carbon | Dark Orange Solid | Ethanol | 0.5 g | 95% | Light Yellow Solid | 95% |
| Recrystallization | Light Yellow Solid | Isopropanol | N/A | 85% | Off-white Crystals | 98% |
| Column Chromatography | Off-white Crystals | Hexane:Ethyl Acetate (7:3) | 50 g Silica Gel | 90% | White Crystalline Solid | >99% |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 50-100 mg/mL by gently warming the mixture.
-
Addition of Activated Carbon: To the warm solution, add activated carbon (1-5% by weight of the solute).
-
Stirring/Reflux: Stir the suspension at room temperature for 30-60 minutes or reflux for 15-30 minutes. The optimal time and temperature should be determined empirically.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the compound and add a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the compound and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives a good separation of the desired compound from impurities (target Rf value of ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for removing colored impurities.
Caption: Relationship between impurities and purification methods.
References
Validation & Comparative
Comparative Analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol and Its Positional Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the synthesis, physicochemical properties, and potential biological activities of 2-((4-Methyl-2-nitrophenyl)amino)ethanol and its positional isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of these closely related compounds. While direct comparative experimental studies are limited, this guide consolidates available data and outlines general methodologies for their synthesis and characterization.
Introduction
Aromatic nitro compounds are a versatile class of molecules with significant applications in the pharmaceutical and chemical industries. Among these, N-substituted nitrophenylaminoethanols are of particular interest due to their potential as intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.[1] The position of substituents on the aromatic ring can profoundly influence the physicochemical properties and biological activity of these molecules. This guide focuses on this compound and its positional isomers, where the methyl and nitro groups are rearranged on the phenyl ring. Understanding the impact of these positional variations is crucial for the rational design of novel therapeutic agents.
Synthesis and General Reaction Pathway
The synthesis of this compound and its positional isomers can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This general method involves the reaction of a suitably substituted halonitrobenzene with an amino alcohol.
A general synthetic pathway is outlined below. The specific starting materials would be selected based on the desired final isomer. For example, the synthesis of this compound would typically involve the reaction of 4-methyl-2-nitrochlorobenzene with 2-aminoethanol.
Figure 1. General synthetic workflow for 2-((methyl-nitrophenyl)amino)ethanol isomers.
Physicochemical Properties
| Property | This compound | 2-((2-Methyl-4-nitrophenyl)amino)ethanol (Predicted) | 2-((3-Methyl-4-nitrophenyl)amino)ethanol (Predicted) | 2-((5-Methyl-2-nitrophenyl)amino)ethanol (Predicted) |
| CAS Number | 100418-33-5[2] | N/A | N/A | N/A |
| Molecular Formula | C₉H₁₂N₂O₃[2] | C₉H₁₂N₂O₃ | C₉H₁₂N₂O₃ | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol [2] | 196.20 g/mol | 196.20 g/mol | 196.20 g/mol |
| Topological Polar Surface Area (TPSA) | 75.4 Ų[2] | 75.4 Ų | 75.4 Ų | 75.4 Ų |
| LogP | 1.30742[2] | N/A | N/A | N/A |
| Hydrogen Bond Donors | 2[2] | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4[2] | 4 | 4 | 4 |
| Rotatable Bonds | 4[2] | 4 | 4 | 4 |
Potential Biological Activities and Comparative Analysis
While specific biological data for a direct comparison of these isomers is scarce, the broader class of nitrophenylaminoethanol derivatives has been investigated for various pharmacological activities. For instance, 2-((4-nitrophenyl)amino)ethanol has been utilized as a precursor in the synthesis of reversible kinase inhibitors targeting mutations in lung cancer.[1] The introduction of a methyl group and the variation of its position relative to the nitro and aminoethanol moieties are expected to modulate the electronic and steric properties of the molecule, which in turn could influence its biological activity.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this class of compounds, based on their known application as kinase inhibitors.
Figure 2. Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
It is hypothesized that the different electronic environments created by the varied positions of the electron-donating methyl group and the electron-withdrawing nitro group will affect the binding affinity of the isomers to their biological targets. Further experimental validation is required to confirm these hypotheses.
Experimental Protocols
General Synthesis of 2-((Methyl-nitrophenyl)amino)ethanol Isomers
This protocol is a general guideline and may require optimization for each specific isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate chloronitrotoluene isomer (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 2-aminoethanol (1.2 eq) to the solution, followed by the addition of a base such as anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
To evaluate the biological activity of the synthesized isomers, an in vitro kinase inhibition assay can be performed.
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate produced.
-
Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the reaction by adding ATP. d. Incubate at a specified temperature for a set period. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The following diagram outlines the general workflow for evaluating the biological activity of the synthesized isomers.
Figure 3. Experimental workflow for comparative biological evaluation.
Conclusion
This guide provides a comparative overview of this compound and its positional isomers. While a comprehensive set of comparative experimental data is not yet available, this document serves as a valuable resource for researchers by consolidating existing information and providing general protocols for synthesis and biological evaluation. Further research is warranted to fully elucidate the structure-activity relationships of these compounds and to explore their potential as leads in drug discovery programs.
References
A Comparative Guide to the Reactivity of 2-((4-Methyl-2-nitrophenyl)amino)ethanol and 2-((4-methylphenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two ethanolamine derivatives: 2-((4-Methyl-2-nitrophenyl)amino)ethanol and 2-((4-methylphenyl)amino)ethanol. Understanding the distinct reactivity profiles of these molecules is crucial for their application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. This comparison is supported by established chemical principles and outlines experimental protocols for a direct comparative analysis.
Introduction to the Compounds
Both this compound and 2-((4-methylphenyl)amino)ethanol are aromatic amines featuring a hydroxyethyl group attached to the nitrogen atom. Their primary structural difference lies in the substituents on the aromatic ring, which profoundly influences their chemical behavior.
-
2-((4-methylphenyl)amino)ethanol , also known as N-(2-hydroxyethyl)-p-toluidine, possesses an electron-donating methyl group (-CH₃) in the para position of the phenyl ring.
-
This compound contains both the electron-donating methyl group and a strongly electron-withdrawing nitro group (-NO₂) in the ortho position to the amino group.
The electronic and steric effects of these substituents are the primary determinants of the differential reactivity of the amino and hydroxyl functionalities, as well as the aromatic ring itself.
Comparative Reactivity Analysis
The reactivity of these two compounds can be assessed in several key areas: nucleophilicity of the nitrogen atom, susceptibility of the aromatic ring to electrophilic substitution, and the reactivity of the hydroxyl group.
Nucleophilicity of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. The substituents on the aromatic ring modulate the availability of this lone pair.
-
In 2-((4-methylphenyl)amino)ethanol , the electron-donating methyl group increases the electron density on the nitrogen atom through an inductive effect, thereby enhancing its nucleophilicity and basicity.
-
Conversely, in This compound , the potent electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom via both inductive and resonance effects. This deactivation is further compounded by the steric hindrance imposed by the ortho-nitro group, which can restrict the approach of electrophiles to the nitrogen atom.
This difference in nucleophilicity directly impacts the rate and feasibility of reactions involving the amino group, such as acylation, alkylation, and salt formation.
Reactivity of the Aromatic Ring
The aromatic ring in these compounds can undergo electrophilic aromatic substitution. The rate and regioselectivity of these reactions are governed by the nature of the substituents.
-
The methyl group in 2-((4-methylphenyl)amino)ethanol is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. The amino group is also a strong activating, ortho-, para-directing group.
-
In This compound , the nitro group is a strong deactivating group and a meta-director. The combined effect of the activating amino and methyl groups and the deactivating nitro group makes electrophilic substitution more complex and generally slower than for the non-nitrated analogue.
Reactivity of the Hydroxyl Group
The primary alcohol functionality in both molecules can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. The reactivity of the hydroxyl group is less directly influenced by the aromatic substituents compared to the amino group. However, the overall reaction conditions and potential side reactions involving the amino group will differ between the two compounds.
Quantitative Data Summary
| Property | 2-((4-methylphenyl)amino)ethanol | This compound | Rationale |
| Predicted pKa of Conjugate Acid | ~5.1 | < 2 | The electron-withdrawing nitro group significantly reduces the basicity of the amino group. |
| Relative Rate of N-Acylation | Fast | Very Slow | The nucleophilicity of the nitrogen is greatly diminished by the ortho-nitro group. |
| Relative Rate of Electrophilic Aromatic Substitution | Fast | Slow | The aromatic ring is activated by the methyl and amino groups in the former, and deactivated by the nitro group in the latter. |
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a competitive acylation experiment can be performed.
Experimental Protocol: Competitive N-Acylation
Objective: To compare the relative nucleophilicity of the amino groups of 2-((4-methylphenyl)amino)ethanol and this compound by reacting an equimolar mixture with a limiting amount of an acylating agent.
Materials:
-
2-((4-methylphenyl)amino)ethanol
-
This compound
-
Acetic anhydride (or another suitable acylating agent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) instrumentation
Procedure:
-
In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-((4-methylphenyl)amino)ethanol and this compound in 20 mL of anhydrous DCM.
-
Add triethylamine (1.1 mmol) to the solution to act as a base to neutralize the acid byproduct.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (0.5 mmol, the limiting reagent) in 5 mL of anhydrous DCM to the flask dropwise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2 hours.
-
Monitor the progress of the reaction by TLC to observe the consumption of the starting materials and the formation of the acetylated products.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the resulting product mixture by HPLC or GC-MS to determine the relative ratio of the two N-acetylated products.
Expected Outcome: The ratio of the N-acetylated products will provide a quantitative measure of the relative reactivity of the two amines. It is expected that the N-acetylated derivative of 2-((4-methylphenyl)amino)ethanol will be the major product, reflecting its higher nucleophilicity.
Visualizing Reactivity Principles and Workflows
Electronic Effects on the Amino Group
A Comparative Guide to Quantitative Analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chemical compounds is a cornerstone of pharmaceutical development and quality control. This guide provides a detailed comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a key intermediate in various chemical syntheses. We present a validation summary of a ¹H-qNMR method alongside a typical reversed-phase HPLC-UV method, offering objective performance data to guide researchers in selecting the most appropriate technique for their needs.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
The ¹H-qNMR method provides a direct measurement of the analyte by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[1] This technique is considered a primary ratio method of measurement, as it does not require a reference standard of the analyte itself for quantification.[2]
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Internal Standard (IS): Maleic acid (Certified Reference Material)
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Temperature: 300 K
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 60 seconds (determined as >7 times the longest T₁ of both analyte and IS protons)
-
Acquisition Time: 3.4 seconds
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the solution into a 5 mm NMR tube for analysis.
Quantification: The purity of the analyte is calculated using the following formula, based on the direct proportionality between signal area and the number of nuclei:[2]
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P: Purity
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
High-Performance Liquid Chromatography (HPLC)
HPLC is a comparative chromatographic technique that separates components in a mixture, with quantification based on the peak area relative to an external standard calibration curve.[1] This method is highly sensitive for detecting impurities.[1]
Instrumentation and Parameters:
-
System: HPLC with UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 50 mM Acetate Buffer (pH 5.0)[3][4]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 290 nm[5]
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the analyte at a target concentration of 50 µg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Method Validation Comparison
The following table summarizes the performance characteristics of the validated qNMR method and a typical HPLC-UV method for the analysis of this compound.
| Validation Parameter | qNMR Method | HPLC-UV Method | Commentary |
| Principle | Primary ratio method; direct molar concentration measurement.[1][2] | Comparative method based on separation and UV response.[1] | qNMR provides absolute quantification without an analyte-specific standard. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods demonstrate excellent linearity within their respective ranges.[6] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Both techniques offer high accuracy for quantification.[4][6] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | qNMR generally shows slightly better precision due to fewer sample handling steps.[1] |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | Both methods are highly reproducible. |
| Specificity | High (based on unique chemical shifts) | High (based on retention time and UV spectrum) | Potential for peak co-elution in HPLC; qNMR signals can also overlap in complex mixtures. |
| LOD | ~0.5 mg/mL | ~0.03 µg/mL | HPLC offers significantly higher sensitivity, making it ideal for trace impurity analysis.[6] |
| LOQ | ~1.5 mg/mL | ~0.1 µg/mL | HPLC is superior for quantifying low-level components.[6] |
| Sample Preparation | Simple (weigh, dissolve, run) | More complex (serial dilutions, filtration) | qNMR has a faster and more straightforward sample preparation workflow.[6] |
| Analysis Time | ~5-10 min per sample | ~15-20 min per sample | qNMR can offer higher throughput, especially during method development.[7] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for the qNMR validation and a logical comparison of the two analytical techniques.
Caption: Workflow for qNMR Method Validation.
Caption: Logical Comparison of qNMR vs. HPLC.
Conclusion
Both qNMR and HPLC are robust and reliable techniques for the quantitative analysis of this compound, each with distinct advantages.
Choose qNMR when:
-
An absolute, standard-free quantification is required.
-
Rapid analysis and high throughput are priorities, especially during process development.
-
The sample is valuable and needs to be recovered post-analysis (non-destructive).[7]
Choose HPLC when:
-
High sensitivity is paramount, particularly for the detection and quantification of trace-level impurities.
-
Assessing the complete impurity profile of a sample is the primary goal.
-
Capital cost is a significant consideration, as HPLC systems are more widely available and generally less expensive.
For comprehensive quality control in a drug development setting, a dual-pronged approach is often optimal. qNMR can be used to accurately determine the purity of the bulk active pharmaceutical ingredient (API), while HPLC provides a highly sensitive profile of impurities. This orthogonal approach ensures the highest level of confidence in the material's quality.
References
- 1. benchchem.com [benchchem.com]
- 2. usp.org [usp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for the Determination of 2-((4-Methyl-2-nitrophenyl)amino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 2-((4-Methyl-2-nitrophenyl)amino)ethanol, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring the reliability, consistency, and accuracy of results across different analytical techniques.[1] This document outlines detailed experimental protocols and presents a comparative analysis of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the chemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. This guide compares a robust HPLC method, suitable for routine quality control, with a highly sensitive and specific GC-MS method, often employed for impurity profiling and trace analysis.
Table 1: Comparison of HPLC and GC-MS Method Performance Characteristics
| Performance Characteristic | HPLC Method | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies for both the HPLC and GC-MS methods are provided below. These protocols are based on established analytical principles for aromatic nitro compounds and amino alcohols.[2][3][4][5][6][7]
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for the routine quantification of this compound in bulk drug substances and formulated products.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Linearity: Prepare standard solutions at five concentration levels ranging from 1 µg/mL to 100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Analyze six replicate preparations of a standard solution at 100% of the target concentration for repeatability. For intermediate precision, repeat the analysis on a different day with a different analyst.[9][10]
-
LOD and LOQ: Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it suitable for the determination of trace amounts of this compound and for impurity profiling.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).
-
To improve volatility and chromatographic performance, derivatize the analyte by silylation. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat the mixture (e.g., at 70°C for 30 minutes).
2. Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
3. Validation Parameters:
-
Linearity: Prepare derivatized standard solutions at five concentration levels ranging from 0.1 µg/mL to 20 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels.
-
Precision: Analyze six replicate preparations of a derivatized standard solution. For intermediate precision, repeat the analysis on a different day.
-
LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.
Cross-Validation Workflow
The cross-validation of these two analytical methods involves a systematic comparison of their results to ensure that they provide equivalent data. The following diagram illustrates the logical workflow of a cross-validation study.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. epa.gov [epa.gov]
- 3. gcms.cz [gcms.cz]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comparative Guide to the Structural Confirmation of 2-((4-Methyl-2-nitrophenyl)amino)ethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural confirmation and potential biological relevance of 2-((4-Methyl-2-nitrophenyl)amino)ethanol and its analogous structures. The information presented is based on available experimental data to aid in the design and interpretation of research in drug discovery and development.
Structural and Physicochemical Properties
The fundamental structure of this compound consists of a substituted nitroaromatic ring linked to an ethanolamine side chain. The physicochemical properties of this and related compounds are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₉H₁₂N₂O₃ | 196.20 | 100418-33-5 | Core structure with methyl and nitro substitutions on the phenyl ring.[1] |
| 2-((4-Nitrophenyl)amino)ethanol | C₈H₁₀N₂O₃ | 182.18 | 1965-54-4 | Analogue lacking the methyl group, potentially altering lipophilicity and metabolic stability.[2] |
| 2-((4-Amino-2-nitrophenyl)amino)ethanol | C₈H₁₁N₃O₃ | 197.19 | 2871-01-4 | Contains an additional amino group, which can significantly impact its basicity and hydrogen bonding capacity. |
| 2-((4-Chloro-2-nitrophenyl)amino)ethanol | C₈H₉ClN₂O₃ | 216.62 | 59320-13-7 | Halogenated analogue, where the chloro group can influence electronic properties and metabolic pathways.[3] |
Synthesis and Structural Elucidation
The synthesis of this compound and its derivatives typically involves the nucleophilic substitution of a halogenated nitroaromatic compound with ethanolamine or a related amino alcohol.
General Synthetic Workflow
A general representation of the synthesis process is outlined below.
Caption: A generalized workflow for the synthesis of N-aryl-2-aminoethanol derivatives.
Experimental Protocols
Synthesis of this compound (General Procedure):
A mixture of 1-chloro-4-methyl-2-nitrobenzene (1.0 eq), 2-aminoethanol (1.2 eq), and a base such as potassium carbonate (1.5 eq) in a suitable solvent like ethanol or dimethylformamide is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.
Spectroscopic Characterization:
The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques. Below is a comparative table of expected and reported spectral data for analogous compounds.
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr, cm⁻¹) |
| This compound | Expected: Aromatic protons (d, dd, s), CH₂ protons (t), CH₃ protons (s), NH and OH protons (broad s). | Expected: Aromatic carbons, CH₂ carbons, CH₃ carbon. | Expected: N-H, O-H, C-H (aromatic and aliphatic), NO₂ stretching bands. |
| 2-nitro-1-phenylethanol | 7.46-7.36 (m, 5H), 5.42 (d, 1H), 4.63-4.43 (m, 2H), 2.88 (br, 1H)[4] | 138.5, 129.0, 128.9, 126.7, 81.1, 70.6[4] | 3535, 3032, 2920, 1554, 1495, 1453, 1418, 1379, 1290, 1212, 1066, 895, 764, 702, 608[4] |
| 2-nitro-1-(4-nitrophenyl)ethanol | 8.25 (d, 2H), 7.63 (d, 2H), 5.62-5.52 (m, 1H), 4.61-4.54 (m, 2H), 3.25 (br s, 1H)[4] | 147.9, 145.9, 127.01, 124.03, 80.12, 70.04[4] | 3401, 2919, 1555, 1416, 1382, 1349, 1086, 856, 754, 727, 697[4] |
Biological Activity and Potential Signaling Pathways
Nitroaromatic compounds are known for their diverse biological activities, which are often attributed to the redox properties of the nitro group.[5] The ethanolamine moiety is also a common feature in many biologically active molecules.
Putative Mechanism of Action
The biological effects of nitroaromatic compounds can be initiated by the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules, leading to a range of biological responses.
Caption: A simplified diagram of the potential bioactivation pathway for nitroaromatic compounds.
Comparative Biological Activity
While specific data for this compound is limited, the biological activities of related nitroaromatic and amino alcohol derivatives provide a basis for comparison. For instance, certain nitroaromatic compounds have demonstrated antimicrobial and anticancer effects.[5] The evaluation of new derivatives often involves in vitro assays to determine their efficacy and selectivity.
Standard In Vitro Assay Workflow:
Caption: A typical workflow for the in vitro evaluation of the biological activity of new compounds.
Conclusion
References
Inter-laboratory Characterization of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine: A Comparative Guide
This guide provides a comparative analysis of the characterization of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, a compound utilized in cosmetic products, particularly as a direct dye in hair coloring formulations. The data presented is compiled from a comprehensive safety assessment by the Scientific Committee on Consumer Safety (SCCS), which evaluated the purity of multiple production batches. This allows for an objective comparison of the compound's consistency across different manufacturing lots, serving as a surrogate for a direct inter-laboratory study.
Data Presentation
The following tables summarize the quantitative purity analysis of various batches of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity Analysis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine Batches by HPLC and NMR
| Batch No. | NMR Content (% w/w) | HPLC Purity (area %) at 210 nm | HPLC Purity (area %) at 254 nm | HPLC Purity (area %) at 460 nm | HPLC Content (% w/w) |
| B3/89 | 99.9 | 99.5 | 99.8 | 100.0 | 97.9 |
| BRA 1/389 | 98.3 | 98.7 | 98.8 | 99.9 | 96.9 |
| BRA 1/315 | 98.4 | 98.6 | 99.7 | 99.9 | 97.9 |
| BRA 1/177 | 94.7 | 92.0 | 99.3 | 100.0 | 91.9 |
| BRA 1/285 | 99.8 | 99.0 | 99.6 | 99.9 | 98.1 |
| 6718 Fass 10/20 | 96.8 | - | 99.8 | 99.9 | 96.8 |
Data sourced from the SCCS Opinion SCCS/1387/10.[1]
Table 2: Investigated Impurities in N-(beta-Hydroxyethyl)-2-nitro-p-toluidine Batches
| Impurity | Batch B3/89 (ppm) | Batch BRA 1/389 (ppm) | Batch BRA 1/315 (ppm) | Batch BRA 1/177 (ppm) | Batch BRA 1/285 (ppm) | Batch 6718 Fass 10/20 (ppm) |
| 4-methyl-2-nitroaniline | <100 | 1100 | 100 | 200 | 100 | 100 |
| 2-nitro-p-toluidine | <100 | <100 | <100 | <100 | <100 | <100 |
| 4-chloro-3-nitrotoluene | <100 | <100 | <100 | <100 | <100 | <100 |
| 2-chloro-5-nitrotoluene | <100 | <100 | <100 | <100 | <100 | <100 |
| 2,6-dinitrotoluene | <100 | <100 | <100 | <100 | <100 | <100 |
| 2,4-dinitrotoluene | <100 | <100 | <100 | <100 | <100 | <100 |
Data sourced from the SCCS Opinion SCCS/1387/10.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC method is suitable for the analysis of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine.[2] The stability of the compound in hair dye formulations is assessed using HPLC with Diode-Array Detection (DAD).[1]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD.
-
Column : A reverse-phase column, such as Newcrom R1, is effective for separation.[2]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is typically used. Phosphoric acid can be added to the mobile phase; for Mass Spectrometry (MS) compatible applications, formic acid is a suitable replacement.[2]
-
Detection : Chromatograms are recorded at multiple wavelengths, such as 210 nm, 254 nm, and 460 nm, to ensure the detection of all components.[1]
-
Quantification : The purity is determined by the area percentage of the main peak relative to the total peak area. The content (w/w) is determined using a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is employed to confirm the chemical structure and determine the purity of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation : A precisely weighed amount of the substance is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired.
-
Purity Assessment : Quantitative NMR (qNMR) can be used to determine the purity by integrating the signals of the analyte against a certified internal standard with a known concentration.
Mandatory Visualization
Caption: Workflow for the characterization and comparison of N-(beta-Hydroxyethyl)-2-nitro-p-toluidine batches.
References
Evaluating the performance of 2-((4-Methyl-2-nitrophenyl)amino)ethanol as a linker molecule
A Comparative Guide to the Performance of Nitroaromatic-Based Linkers: Evaluating 2-((4-Methyl-2-nitrophenyl)amino)ethanol as a Potential Linker Molecule
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient and rapid payload liberation at the target site.[1] This guide provides a comparative analysis of a potential nitroaromatic-based cleavable linker, this compound, against established linker technologies.
Comparative Performance of Cleavable Linkers
The selection of a cleavable linker strategy significantly impacts the therapeutic window of a bioconjugate.[3] The following table summarizes key performance parameters of different cleavable linker types, including a hypothetical evaluation of a nitroaromatic-based linker. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.[3]
| Linker Type | Cleavage Mechanism | Plasma Stability | Cleavage Rate at Target Site | Key Advantages | Key Disadvantages |
| Enzyme-Cleavable (e.g., Val-Cit) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)[4][5] | High[6] | Moderate to High | High plasma stability, specific cleavage in lysosomes.[3] | Dependent on target cell protease expression levels.[6] |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in acidic environments (endosomes/lysosomes)[4][7] | Moderate[7] | Moderate | Simple mechanism, not dependent on enzymes.[5] | Potential for premature release in circulation due to instability.[8] |
| Disulfide | Reduction by high intracellular glutathione concentrations[7] | Moderate to High | High | Exploits the reducing intracellular environment.[7] | Variable plasma stability.[8] |
| Hypothetical Nitroaromatic (e.g., this compound) | Reduction of the nitro group in hypoxic environments | Potentially High | Dependent on hypoxia level | Tumor-specific release mechanism. | Efficacy limited to hypoxic tumors, potential for off-target reduction. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.[9]
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma.[3]
Methodology:
-
Incubate the bioconjugate at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[9]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[9]
-
Analyze the samples to quantify the amount of intact bioconjugate and released payload using methods such as LC-MS.[9][10]
-
Plot the percentage of intact bioconjugate or the concentration of released payload against time to determine the half-life (t1/2) in plasma.[4]
Lysosomal Stability/Cleavage Assay
Objective: To confirm that the linker is efficiently cleaved in a simulated lysosomal environment (for enzyme-cleavable and pH-sensitive linkers).[10]
Methodology:
-
Prepare a lysosomal extract from a relevant cell line.
-
Incubate the bioconjugate with the lysosomal extract at 37°C and a pH of 4.5-5.0.[4]
-
Collect samples at different time points.
-
Analyze the samples by RP-HPLC or LC-MS to measure the release of the payload.[10]
Hypoxia-Induced Cleavage Assay (for Nitroaromatic Linkers)
Objective: To evaluate the cleavage of the nitroaromatic linker under hypoxic conditions.
Methodology:
-
Culture target cancer cells under normoxic (21% O2) and hypoxic (<1% O2) conditions.
-
Treat the cells with the bioconjugate.
-
After a set incubation period, lyse the cells and analyze the supernatant for the released payload by LC-MS.
-
Compare the amount of payload release between normoxic and hypoxic conditions.
Cytotoxicity Assay
Objective: To determine the in vitro potency (e.g., IC50) of the bioconjugate on target antigen-positive cancer cells.[9]
Methodology:
-
Prepare serial dilutions of the bioconjugate, a non-targeting control, and the free payload.[9]
-
Treat the cells with the different concentrations of the test articles.[9]
-
Incubate the plates for a period that allows for internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[9]
-
Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.[9]
-
Normalize the viability data to untreated control cells and calculate the IC50 values.[9]
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in linker-mediated drug delivery.
Caption: Hypothetical mechanism of action for an ADC with a hypoxia-activated nitroaromatic linker.
Caption: Experimental workflow for evaluating the performance of a nitroaromatic-based linker.
Conclusion
The choice of a cleavable linker is a critical decision in the design of targeted therapeutics.[7] While established technologies like enzyme-sensitive and pH-sensitive linkers have shown clinical success, there is a continuous search for linkers with improved tumor specificity and stability.[8] A hypothetical nitroaromatic linker, such as one derived from this compound, offers an intriguing alternative by exploiting the hypoxic tumor microenvironment.[2] However, its performance is contingent on the level of hypoxia and the expression of nitroreductase enzymes in the target tumor. Rigorous experimental evaluation, following the protocols outlined in this guide, is necessary to validate its potential and determine its therapeutic window in comparison to existing linker technologies.
References
- 1. adcreview.com [adcreview.com]
- 2. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-((4-Methyl-2-nitrophenyl)amino)ethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of 2-((4-Methyl-2-nitrophenyl)amino)ethanol (CAS No. 100418-33-5), a compound requiring careful handling due to its specific chemical hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and meet regulatory standards.
Hazard Profile and Safety Data
Understanding the hazard profile of this compound is the first step in its safe management. The compound is classified with specific risks that dictate its handling and disposal requirements.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1] |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects | [1] |
Incompatible Materials: To prevent dangerous chemical reactions, avoid mixing this compound with strong oxidizing agents, strong acids, or strong bases[2].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or chemical splash goggles[2].
-
Lab Coat: A standard laboratory coat to protect from splashes.
2. Waste Collection and Segregation Proper segregation is critical to prevent hazardous reactions.
-
Waste Identification: This compound must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste[3][4].
-
Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, compatible, and clearly labeled hazardous waste container[3][5]. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Storage: Keep the waste container securely closed except when adding waste[3][5]. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials[2][3].
3. Disposal of Empty Containers Empty containers that once held this compound must also be managed as hazardous waste.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times[3].
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste along with the chemical itself[3]. Subsequent rinsates should also be collected as hazardous waste.
-
Final Disposal: Once triple-rinsed and air-dried, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic, ensuring the label is fully defaced.
4. Final Disposal Procedure The ultimate disposal of the collected hazardous waste must be handled by professionals.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent office[3].
-
Professional Disposal: The waste will be transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration at an approved facility[6]. This is the standard and required method for disposing of organic chemical waste to ensure complete destruction and prevent environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
Essential Safety and Operational Guide for 2-((4-Methyl-2-nitrophenyl)amino)ethanol
This guide provides immediate, essential safety and logistical information for handling 2-((4-Methyl-2-nitrophenyl)amino)ethanol (CAS No. 100418-33-5). The following procedures are based on established best practices for handling laboratory chemicals with known hazards.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 100418-33-5
-
Molecular Formula: C₉H₁₂N₂O₃
-
Molecular Weight: 196.20 g/mol [1]
Hazard Identification and Classification
This chemical is classified as hazardous.[2] The primary hazards associated with this compound are:
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H317: May cause an allergic skin reaction.[3]
-
H412: Harmful to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Laboratory coat | N95 respirator or higher if dust is generated |
| Conducting reactions and purifications (in a fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Laboratory coat | Not generally required if work is performed in a certified chemical fume hood |
| Handling solid compound outside of a fume hood | Not recommended; if unavoidable, use chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Laboratory coat | A properly fitted N95 or higher-level respirator is required |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Have a chemical spill kit readily available.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
2. Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
3. Conducting Reactions:
-
Set up the reaction apparatus within the fume hood.
-
Transfer solutions containing the compound using appropriate techniques to minimize exposure.
-
Monitor the reaction for any unexpected changes.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Never give anything by mouth to an unconscious person.
-
If on Skin: Wash with plenty of water.[3] If skin irritation or rash occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
In all cases of exposure or concern, it is crucial to consult a physician and show them the Safety Data Sheet (SDS) for the chemical.[3]
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.
Waste Streams:
-
Solid Waste: Collect any solid waste, including contaminated weighing papers and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container label should be defaced, and the container can be disposed of in the appropriate solid waste stream.[4]
Disposal Protocol:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
